2-Amino-3-(pyridin-3-yl)propanoic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVZEMNPGABKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901089 | |
| Record name | NoName_146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17470-24-5 | |
| Record name | beta-(3-Pyridyl)-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017470245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17470-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .BETA.-(3-PYRIDYL)-DL-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82667X5OWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-2-Amino-3-(pyridin-3-yl)propanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and primary applications of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science.
Core Properties
(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, also known as L-3-Pyridylalanine, is a chiral heterocyclic amino acid. Its structure, incorporating a pyridine ring, imparts unique chemical characteristics valuable in the design of novel peptides and pharmaceuticals.
Physicochemical Data
The following table summarizes the key physicochemical properties of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
| Property | Value |
| IUPAC Name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid |
| Synonyms | 3-(Pyridin-3-yl)-L-alanine, L-3-Pyridylalanine, 3-[(2S)-2-Amino-2-carboxyethyl]pyridine, 3-Aza-L-phenylalanine[1] |
| CAS Number | 64090-98-8 |
| Molecular Formula | C₈H₁₀N₂O₂[2] |
| Molecular Weight | 166.18 g/mol [2] |
| Appearance | Off-white to white powder[3] |
| Melting Point | 248-252 °C[3] |
| Boiling Point (Predicted) | 344.4 ± 32.0 °C[3] |
| Density (Predicted) | 1.271 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 1.95 ± 0.10[3] |
| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF)[3]. The dihydrochloride salt is soluble in water (3.33 mg/mL) and DMSO (5 mg/mL)[4]. |
Synthesis and Purification
The synthesis of enantiomerically pure (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid typically involves the creation of a racemic mixture followed by a resolution step. A common approach is the diethyl acetamidomalonate synthesis.
Experimental Protocol: Synthesis of Racemic 3-(pyridin-3-yl)alanine
This protocol outlines the synthesis of the racemic mixture, which is a precursor to obtaining the pure (S)-enantiomer.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: Dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl acetamidomalonate and stir until a clear solution is obtained. Add 3-(chloromethyl)pyridine hydrochloride portion-wise while maintaining the temperature. Reflux the mixture for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid. This step removes the acetyl and ethyl ester protecting groups and facilitates decarboxylation.
-
Neutralization and Isolation: The acidic solution is cooled and neutralized with a base, such as sodium hydroxide, to the isoelectric point of the amino acid, leading to the precipitation of racemic 3-(pyridin-3-yl)alanine.
-
Purification: The crude product is collected by filtration, washed with cold water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Experimental Protocol: Enzymatic Resolution
Enzymatic resolution is a highly effective method for separating the enantiomers of 3-(pyridin-3-yl)alanine.
Materials:
-
Racemic N-acetyl-3-(pyridin-3-yl)alanine methyl ester
-
Protease (e.g., from Bacillus licheniformis)
-
Sodium bicarbonate buffer (0.2 M)
-
Chloroform
-
Hydrochloric acid
Procedure:
-
Esterification and Acetylation: The racemic amino acid is first converted to its methyl ester and then N-acetylated to serve as a substrate for the enzyme.
-
Enzymatic Hydrolysis: The racemic N-acetyl-3-(pyridin-3-yl)alanine methyl ester is suspended in a sodium bicarbonate buffer. A protease, such as one from Bacillus licheniformis, is added, and the mixture is stirred at room temperature. The enzyme selectively hydrolyzes the L-enantiomer (S-form) of the ester to the corresponding carboxylic acid.
-
Separation: Upon completion of the hydrolysis, the mixture is extracted with an organic solvent like chloroform. The unreacted D-amino acid ester (R-form) is extracted into the organic phase. The aqueous phase, containing the sodium salt of the N-acetyl-L-amino acid, is then acidified with hydrochloric acid to precipitate the N-acetyl-(S)-2-amino-3-(pyridin-3-yl)propanoic acid.
-
Hydrolysis of the N-acetyl group: The isolated N-acetyl-(S)-amino acid is then hydrolyzed with hydrochloric acid to remove the acetyl group, yielding the final product, (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
-
Final Purification: The product is purified by recrystallization.
Core Applications in Research and Development
The primary application of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can introduce unique structural and functional properties into the resulting molecules.
Solid-Phase Peptide Synthesis (SPPS)
(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is typically used in its Fmoc-protected form (Fmoc-L-3-pyridylalanine) for solid-phase peptide synthesis.
General Protocol for Fmoc-SPPS:
-
Resin Swelling: The synthesis resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA) and then added to the resin. The coupling reaction is allowed to proceed until completion.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis and resolution of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
Application in Solid-Phase Peptide Synthesis
Caption: A workflow diagram showing the incorporation of Fmoc-L-3-Pyridylalanine into a growing peptide chain during solid-phase peptide synthesis.
References
- 1. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-3-Pyridylalanine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-(Pyridin-3-yl)-L-alanine: Structure, Function, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-3-yl)-L-alanine, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structure, incorporating a pyridine ring, imparts distinct physicochemical properties to peptides and other molecules, influencing their biological activity, solubility, and receptor interaction. This technical guide provides a comprehensive overview of the structure, synthesis, and known functions of 3-(Pyridin-3-yl)-L-alanine, with a focus on its application in the design of therapeutic peptides. Detailed experimental protocols for its synthesis and relevant enzyme assays are provided, alongside visualizations of its potential roles in biological pathways.
Chemical Structure and Properties
3-(Pyridin-3-yl)-L-alanine, also known as L-3-pyridylalanine or 3-Pal, is an analog of the aromatic amino acid phenylalanine, where a phenyl group is replaced by a pyridin-3-yl group. This substitution introduces a nitrogen atom into the aromatic ring, which can act as a hydrogen bond acceptor and alters the electronic properties of the side chain.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | [1][2] |
| Synonyms | (S)-2-Amino-3-(3-pyridyl)propionic acid, 3'-Aza-L-phenylalanine, L-3-Pyridylalanine, H-3-Pal-OH | |
| CAS Number | 64090-98-8 | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| SMILES String | N--INVALID-LINK--C(O)=O | [3] |
| InChI Key | DFZVZEMNPGABKO-ZETCQYMHSA-N | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥98.0% (HPLC) |
Synthesis of 3-(Pyridin-3-yl)-L-alanine
The synthesis of 3-(Pyridin-3-yl)-L-alanine can be achieved through various methods, often involving the condensation of a pyridine-containing starting material with a protected glycine equivalent, followed by resolution of the resulting racemic mixture. A common approach is the diethyl acetamidomalonate condensation with a pyridylmethyl halide[5][6].
Experimental Protocol: Synthesis of DL-3-(Pyridin-3-yl)-alanine
This protocol is adapted from established methods for the synthesis of related amino acids[5][6].
Step 1: Synthesis of Diethyl (pyridin-3-ylmethyl)acetamidomalonate
-
In a round-bottom flask, dissolve diethyl acetamidomalonate in a suitable solvent such as anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask and stir the mixture.
-
To this solution, add 3-(chloromethyl)pyridine hydrochloride.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolyze the resulting intermediate by refluxing with a strong acid, such as concentrated hydrochloric acid.
-
Continue refluxing until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture and neutralize it to precipitate the racemic DL-3-(pyridin-3-yl)-alanine.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
Step 3: Enzymatic Resolution (for L- or D-enantiomer)
-
The racemic mixture can be resolved into its enantiomers using an aminoacylase enzyme.
-
Dissolve the N-acetylated racemic amino acid in water and adjust the pH to the optimal range for the chosen aminoacylase.
-
Add the aminoacylase and incubate the mixture at the optimal temperature.
-
Monitor the reaction for the formation of the L-amino acid.
-
Separate the L-amino acid from the unreacted N-acetyl-D-amino acid using ion-exchange chromatography.
-
The N-acetyl-D-amino acid can be hydrolyzed to obtain the D-enantiomer.
Function and Biological Activity
While direct inhibitory activity on enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase is not extensively documented in the literature, 3-(pyridin-3-yl)-L-alanine has demonstrated significant utility as a building block in the design of bioactive peptides. Its incorporation can modulate the pharmacological properties of these peptides.
Role in Peptide Analogs
Glucagon Analogs: The incorporation of 3-(pyridin-3-yl)-L-alanine (3-Pal) into glucagon analogs has been shown to enhance their aqueous solubility while maintaining biological activity[7][8]. This is a critical improvement for the therapeutic application of glucagon, which is known for its poor solubility. The increased hydrophilicity is attributed to the presence of the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding[8].
Somatostatin Analogs: 3-(Pyridin-3-yl)-L-alanine has also been used in the development of somatostatin receptor antagonists. The substitution of other amino acids with 3-Pal can influence the binding affinity and selectivity of these analogs for different somatostatin receptor subtypes.
Potential as a Neurotransmitter Precursor Analog
Due to its structural similarity to tryptophan and L-DOPA, the precursors of serotonin and dopamine respectively, it is hypothesized that 3-(pyridin-3-yl)-L-alanine could potentially interact with the enzymes involved in their synthesis: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). However, there is a lack of direct evidence and quantitative data (e.g., IC50 or Ki values) to support its role as a significant inhibitor or substrate for these enzymes.
Experimental Protocols for Functional Assays
While specific data for 3-(pyridin-3-yl)-L-alanine is limited, the following are detailed protocols for assessing the activity of enzymes it may putatively interact with. These can be adapted to test the inhibitory potential of 3-(pyridin-3-yl)-L-alanine.
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is based on methods used to screen for TPH inhibitors[9].
Materials:
-
Recombinant human TPH1 or TPH2
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
3-(Pyridin-3-yl)-L-alanine (test compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and the TPH enzyme.
-
Add varying concentrations of 3-(pyridin-3-yl)-L-alanine or a known inhibitor (positive control) to the reaction mixture.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding L-tryptophan and BH4.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the formation of 5-hydroxytryptophan (5-HTP) using HPLC.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for a Tryptophan Hydroxylase (TPH) inhibition assay.
Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
This protocol is adapted from established methods for measuring AADC activity[6].
Materials:
-
Source of AADC (e.g., tissue homogenate or recombinant enzyme)
-
L-DOPA (substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
3-(Pyridin-3-yl)-L-alanine (test compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PLP, and the AADC enzyme source.
-
Add varying concentrations of 3-(pyridin-3-yl)-L-alanine or a known inhibitor (e.g., carbidopa) to the reaction mixture.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding L-DOPA.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the formation of dopamine using HPLC.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for an Aromatic L-Amino Acid Decarboxylase (AADC) inhibition assay.
Signaling Pathways
Given the application of 3-(pyridin-3-yl)-L-alanine in glucagon and somatostatin analogs, its functional impact is likely mediated through the signaling pathways of their respective G-protein coupled receptors (GPCRs).
Glucagon Receptor Signaling Pathway
Glucagon receptors are primarily found on hepatocytes and their activation leads to an increase in blood glucose levels. The signaling cascade is initiated by the binding of glucagon or its analog to the receptor, which activates a Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in glucose metabolism, leading to glycogenolysis and gluconeogenesis.
Caption: Glucagon receptor signaling pathway.
Somatostatin Receptor Signaling Pathway
Somatostatin receptors (SSTRs) are also GPCRs, and their activation generally leads to inhibitory cellular responses. They are coupled to Gi alpha subunits, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP and subsequent PKA activity can affect various cellular processes, including hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling pathway.
Conclusion
3-(Pyridin-3-yl)-L-alanine is a versatile synthetic amino acid with significant potential in drug design and development. While its direct enzymatic inhibitory activity is not well-established, its utility as a building block for modifying the properties of therapeutic peptides is evident. Its incorporation into glucagon and somatostatin analogs demonstrates its ability to enhance solubility and modulate receptor affinity, respectively. Further research is warranted to fully elucidate its pharmacological profile, including its potential interactions with enzymes in neurotransmitter pathways and its influence on downstream signaling cascades when incorporated into other bioactive molecules. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
3-Aza-L-phenylalanine: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aza-L-phenylalanine, a non-proteinogenic amino acid analogue of L-phenylalanine, represents a molecule of significant interest in the fields of biochemistry and drug development. Its structural similarity to the natural amino acid allows it to interact with key enzymes involved in crucial metabolic pathways, particularly those responsible for the synthesis of neurotransmitters. This in-depth technical guide provides a comprehensive overview of the biological significance of 3-Aza-L-phenylalanine, focusing on its role as a competitive inhibitor of aromatic amino acid hydroxylases. This document details its synthesis, mechanism of action, and the signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for its characterization and suggests potential therapeutic applications stemming from its ability to modulate neurotransmitter biosynthesis. While specific quantitative data for 3-Aza-L-phenylalanine is limited in the current literature, this guide provides a framework for its investigation based on established knowledge of related phenylalanine analogues.
Introduction
L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. It is also a key building block for proteins.[1][2] The substitution of the α-carbon with a nitrogen atom to create 3-Aza-L-phenylalanine results in a peptidomimetic with altered conformational properties and increased metabolic stability.[3][4] Azapeptides, peptide analogues containing one or more aza-amino acid residues, have shown enhanced biological activity and selectivity, making them valuable tools as receptor ligands and enzyme inhibitors.[3]
The primary biological significance of 3-Aza-L-phenylalanine and its analogues lies in their potential to act as competitive inhibitors of aromatic amino acid hydroxylases, including tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH).[5] TPH is the rate-limiting enzyme in the biosynthesis of serotonin, a neurotransmitter crucial for regulating mood, sleep, and appetite.[6] PAH catalyzes the conversion of phenylalanine to tyrosine, a critical step in catecholamine synthesis.[7] By competitively inhibiting these enzymes, 3-Aza-L-phenylalanine can modulate the levels of these vital neurotransmitters, suggesting its potential for therapeutic intervention in a range of neurological and psychiatric disorders.
Synthesis and Purification
The synthesis of aza-amino acid precursors, including aza-phenylalanine, can be achieved through various methods, with hydrazine alkylation being a common approach that avoids the use of hydrogen gas and expensive catalysts.[8][9]
General Synthesis Workflow for Aza-Phenylalanine Precursors
A general strategy for the synthesis of N-protected aza-phenylalanine precursors involves the following key steps:
-
Preparation of a suitable benzyl bromide derivative: This can be synthesized from the corresponding benzaldehyde.
-
Alkylation of a monoprotected hydrazine: The benzyl bromide is reacted with a hydrazine derivative carrying a protecting group (e.g., Boc, Fmoc, or Z) to form the protected aza-phenylalanine precursor.[8]
General synthesis workflow for N-protected aza-phenylalanine precursors.
Experimental Protocol: Synthesis of N-Protected Aza-Phenylalanine Precursors
The following is a generalized protocol for the synthesis of N-protected aza-phenylalanine precursors via hydrazine alkylation, adapted from established methods.[8][9]
Materials:
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Phosphorus tribromide (PBr₃)
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA)
-
N-protected hydrazine (e.g., tert-butyl carbazate for Boc protection)
-
Acetonitrile (ACN)
-
2,4,6-Trimethylpyridine
Procedure:
-
Reduction of Benzaldehyde:
-
Dissolve benzaldehyde (1 eq) in methanol.
-
Cool the solution to 0°C.
-
Slowly add sodium borohydride (1 eq) and stir for 1-2 hours at 0°C.
-
Quench the reaction with 1 M HCl and remove methanol under reduced pressure.
-
Extract the product, benzyl alcohol, with ethyl acetate.
-
-
Bromination of Benzyl Alcohol:
-
Dissolve the crude benzyl alcohol in dry DCM and cool to 0°C.
-
Add triethylamine (1 eq).
-
Slowly add phosphorus tribromide (0.77 eq) and stir for 1.5-2 hours at 0°C.
-
The resulting benzyl bromide is typically used immediately in the next step without extensive purification due to its instability.
-
-
Alkylation of N-Protected Hydrazine:
-
Dissolve the N-protected hydrazine (3-4 eq) in acetonitrile (ACN) to make a 0.1 M solution.
-
Add 2,4,6-trimethylpyridine (1 eq).
-
Heat the solution to reflux.
-
Add a solution of the crude benzyl bromide (1 eq) in ACN.
-
Continue refluxing for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and proceed with aqueous workup and purification by column chromatography to obtain the N-protected aza-phenylalanine precursor.
-
Biological Significance: Inhibition of Aromatic Amino Acid Hydroxylases
The primary mechanism through which 3-Aza-L-phenylalanine is expected to exert its biological effects is through the competitive inhibition of aromatic amino acid hydroxylases.
Tryptophan Hydroxylase (TPH) Inhibition and the Serotonin Pathway
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[6] TPH converts L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to serotonin. As a structural analogue of the natural substrates of aromatic amino acid hydroxylases, 3-Aza-L-phenylalanine is predicted to act as a competitive inhibitor of TPH.[5] This inhibition would lead to a decrease in the synthesis of serotonin.
Inhibition of the serotonin synthesis pathway by 3-Aza-L-phenylalanine.
Phenylalanine Hydroxylase (PAH) Inhibition and the Catecholamine Pathway
Phenylalanine hydroxylase (PAH) is responsible for the conversion of L-phenylalanine to L-tyrosine.[7] This is the initial and rate-limiting step in the catabolism of phenylalanine and the primary route for the synthesis of tyrosine in the body. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Competitive inhibition of PAH by 3-Aza-L-phenylalanine would lead to reduced production of tyrosine and, consequently, a decrease in the synthesis of catecholamines.
Inhibition of the catecholamine synthesis pathway by 3-Aza-L-phenylalanine.
Quantitative Data
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value | Reference |
| p-Ethynylphenylalanine | Tryptophan Hydroxylase | Competitive | 32.6 ± 6.2 µM | [10] |
| 1-Amino-2-phenylethylphosphonic acid (L-enantiomer) | Phenylalanine Ammonia-Lyase | Competitive | 6.5 µM | |
| 3,5-diiodo-L-tyrosine | AMPA/kainate receptors | - | IC₅₀: 104.6 ± 14.1 µM | [4] |
| 3,5-dibromo-L-tyrosine | AMPA/kainate receptors | - | IC₅₀: 127.5 ± 13.3 µM | [4] |
Experimental Protocols
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of 3-Aza-L-phenylalanine on TPH.
Materials:
-
Purified TPH enzyme
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH₄) or a stable analogue like 6-methyltetrahydropterin (6-MPH₄) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
3-Aza-L-phenylalanine (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and the pterin cofactor.
-
Add Inhibitor: Add varying concentrations of 3-Aza-L-phenylalanine to the wells. Include a control with no inhibitor.
-
Pre-incubation: Add the purified TPH enzyme to each well and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Initiate the reaction by adding L-tryptophan.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: ~295 nm, Emission: ~340 nm) resulting from the formation of 5-hydroxytryptophan.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations to calculate the IC₅₀ value. The mechanism of inhibition can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Cellular Uptake Assay
This protocol describes a method to assess the cellular uptake of 3-Aza-L-phenylalanine, which is crucial for its intracellular activity.
Materials:
-
Cultured cells (e.g., a neuronal cell line)
-
Radiolabeled 3-Aza-L-phenylalanine (e.g., ³H- or ¹⁴C-labeled) or a fluorescently tagged version
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Stop solution (ice-cold uptake buffer)
-
Scintillation counter or fluorescence plate reader
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with warm uptake buffer and then pre-incubate them in the same buffer for 10-15 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the labeled 3-Aza-L-phenylalanine at various concentrations.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 5, 10 minutes) to allow for uptake.
-
Terminate Uptake: Quickly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to remove extracellular label.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Determine the rate of uptake at different concentrations of 3-Aza-L-phenylalanine to calculate kinetic parameters such as Kₘ and Vₘₐₓ.
General experimental workflow for the characterization of 3-Aza-L-phenylalanine.
Metabolic Fate and Pharmacokinetics
The metabolic stability of azapeptides is generally enhanced compared to their natural peptide counterparts due to their resistance to proteolytic degradation.[4] The introduction of the aza-group can significantly prolong the in vivo half-life of a molecule.[3] However, specific pharmacokinetic and metabolic studies on 3-Aza-L-phenylalanine are lacking. It is anticipated that, like other amino acid analogs, its absorption, distribution, metabolism, and excretion (ADME) properties will be influenced by amino acid transporters.
Potential Therapeutic Applications
The ability of 3-Aza-L-phenylalanine to inhibit TPH and PAH suggests its potential therapeutic utility in conditions characterized by dysregulation of the serotonergic and catecholaminergic systems.
-
Neurological and Psychiatric Disorders: By reducing serotonin synthesis, 3-Aza-L-phenylalanine could be investigated for conditions where excessive serotonin is implicated. Conversely, its impact on dopamine levels through PAH inhibition could be relevant for disorders involving dopamine imbalances.
-
Research Tool: As a selective inhibitor, 3-Aza-L-phenylalanine can serve as a valuable chemical probe to study the roles of TPH and PAH in various physiological and pathological processes in neuroscience research.[6]
Conclusion
3-Aza-L-phenylalanine is a synthetic amino acid with significant potential as a modulator of key neurotransmitter pathways. Its predicted ability to competitively inhibit tryptophan hydroxylase and phenylalanine hydroxylase positions it as a compound of interest for the development of novel therapeutics for a variety of neurological and psychiatric disorders. While specific quantitative data and detailed biological studies on 3-Aza-L-phenylalanine are currently limited, this technical guide provides a comprehensive foundation for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Azido-L-phenylalanine [baseclick.eu]
A Technical Guide to the Discovery and Incorporation of Novel Non-Canonical Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate non-canonical amino acids (ncAAs) into proteins represents a monumental leap in synthetic biology and drug discovery. By moving beyond the 20 canonical amino acids, researchers can install novel chemical functionalities, probes, and post-translational modifications site-specifically into proteins. This guide provides an in-depth overview of the core methodologies for discovering and incorporating ncAAs, complete with detailed experimental protocols, quantitative data, and process visualizations to empower research and development in this transformative field. The applications for these techniques are vast, ranging from creating more stable and potent peptide therapeutics to developing novel antibody-drug conjugates and probing the fundamental mechanisms of disease.[1][2][3][4][5]
Core Methodologies for ncAA Incorporation
The central challenge in incorporating an ncAA is to assign it to a unique codon that is not used for a canonical amino acid. This is achieved through "Genetic Code Expansion" (GCE), which requires an orthogonal translation system (OTS)—an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA)—that functions independently of the host cell's endogenous translational machinery.[2][6][7][8][9]
Stop Codon Suppression (SCS)
The most common GCE strategy is Stop Codon Suppression, which reassigns one of the three natural stop codons (UAA, UAG, UGA) to an ncAA.[10] The UAG "amber" codon is most frequently used due to its low natural occurrence in many organisms, particularly E. coli.[11][12]
The process relies on an orthogonal aaRS/tRNA pair. The orthogonal tRNA, known as a suppressor tRNA, has its anticodon mutated to recognize the amber codon (CUA). The orthogonal aaRS is engineered to specifically charge this suppressor tRNA with the desired ncAA and not with any of the 20 canonical amino acids.[8][13][14] When a ribosome encounters the in-frame UAG codon in an mRNA transcript, the charged suppressor tRNA binds to it, leading to the incorporation of the ncAA rather than translation termination.[15] Competition with the host's release factor 1 (RF1), which recognizes the UAG codon to terminate translation, is a key factor affecting efficiency.[7][16]
Table 1: Quantitative Comparison of Amber Suppression Efficiencies
This table summarizes reported protein expression levels from genes containing an amber codon, normalized against the expression of the wild-type protein without the codon. Efficiency is highly dependent on the specific ncAA, the evolved aaRS/tRNA pair, and the local sequence context around the UAG codon.
| Non-Canonical Amino Acid (ncAA) | Orthogonal System | Expression Host | Relative Protein Yield (%) | Reference |
| p-Azido-L-phenylalanine (AzF) | M. jannaschii TyrRS/tRNA | E. coli | ~70-110% (optimized context) | [17] |
| p-Acetyl-L-phenylalanine (AcF) | M. jannaschii TyrRS/tRNA | E. coli | ~5-60% | [17] |
| Boc-lysine (BocK) | M. mazei PylRS/tRNA | E. coli | ~70-100% (optimized context) | [17] |
| Various Phenylalanine derivatives | M. mazei PylRS(N346A/C348A) | E. coli | 15-85% | [18] |
| O-Methyl-L-tyrosine | E. coli TyrRS/tRNA | S. cerevisiae | ~65% | [19] |
| p-Propargyloxy-L-phenylalanine | E. coli LeuRS/tRNA | S. cerevisiae | ~70% | [19] |
Cell-Free Protein Synthesis (CFPS)
CFPS systems provide a powerful alternative to in vivo expression.[20] By removing the complexity of a living cell, these systems offer an open environment where reaction components can be precisely controlled.[16][21] This is particularly advantageous for incorporating ncAAs that may be toxic to cells or have poor membrane permeability.[16] PURE (Protein synthesis Using Recombinant Elements) systems, which are reconstituted from purified translation components, offer the highest degree of control.[21] A key advantage of CFPS is the ability to eliminate competition from release factors by simply omitting them from the reaction mixture, significantly boosting ncAA incorporation efficiency.[16]
Discovery of Novel Orthogonal aaRS/tRNA Pairs
The discovery of a new ncAA that can be incorporated into a protein is fundamentally the discovery or engineering of an orthogonal aaRS that can charge that specific ncAA onto its cognate tRNA. Directed evolution is the primary technique used to alter the substrate specificity of an existing orthogonal aaRS to recognize a new ncAA. This process involves creating a large library of aaRS mutants and then applying selection pressures to identify variants that are active with the new ncAA but inactive with canonical amino acids.
The process typically involves:
-
Positive Selection: Cells are engineered to require the incorporation of the ncAA for survival. For example, a survival gene (like an antibiotic resistance gene) is mutated to contain an amber stop codon. In the presence of the ncAA and the antibiotic, only cells with an active aaRS mutant that incorporates the ncAA will survive.
-
Negative Selection: The surviving cells are then grown in the absence of the ncAA. A toxic gene (like a nuclease) containing an amber codon is activated. If an aaRS mutant incorporates a canonical amino acid in place of the ncAA, the toxic gene will be expressed, and the cell will die. This step eliminates mutants that are not specific to the ncAA.
This cycle of positive and negative selection enriches the population for aaRS variants that are both active and specific for the desired non-canonical amino acid.[22]
Experimental Protocols
Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (AzF) in E. coli
This protocol provides a general framework for incorporating an ncAA using an amber suppressor codon in E. coli. It is based on the widely used M. jannaschii TyrRS/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid 1: pEVOL-pAzF, expressing the engineered AzF-specific TyrRS and the suppressor tRNATyr (carries p15A origin, chloramphenicol resistance).
-
Plasmid 2: pET-vector expressing the target protein with an in-frame amber (TAG) codon at the desired position (carries ColE1 origin, ampicillin resistance).
-
LB medium and agar plates with appropriate antibiotics (Chloramphenicol 34 µg/mL, Ampicillin 100 µg/mL).
-
p-Azido-L-phenylalanine (AzF) solution (100 mM stock in 20 mM NaOH).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M stock).
-
L-arabinose solution (20% w/v stock).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with both the pEVOL-pAzF plasmid and the target protein plasmid. Plate on LB agar containing both chloramphenicol and ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Add AzF to a final concentration of 1 mM.
-
Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair from the pEVOL plasmid.
-
Incubate for 15 minutes at 37°C to allow for expression of the orthogonal system components.
-
Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.
-
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 12-16 hours.
-
Harvesting and Analysis: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard methods (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Verification: Confirm the incorporation of AzF using mass spectrometry (electrospray ionization is common), which will show a mass shift corresponding to the replacement of a canonical amino acid with AzF. Protein yield can be quantified using a Bradford assay or by SDS-PAGE densitometry compared to a wild-type control.
Protocol: Directed Evolution of an aaRS for a Novel ncAA
This protocol outlines the selection process to evolve an aaRS.
Materials:
-
E. coli strain containing a gene for a positive selector (e.g., chloramphenicol acetyltransferase with a TAG codon at a permissive site) and a negative selector (e.g., barnase with a TAG codon).
-
Library of plasmids expressing mutant aaRS variants (derived from a parent orthogonal aaRS like M. mazei PylRS).
-
Plasmid expressing the cognate orthogonal tRNA.
-
Minimal media (M9) supplemented with and without the novel ncAA.
-
Appropriate antibiotics and inducers.
Methodology:
-
Positive Selection:
-
Transform the selection strain with the aaRS mutant library and the tRNA plasmid.
-
Plate the cells on minimal agar plates containing the novel ncAA (e.g., 1 mM) and the selection agent (e.g., chloramphenicol at a concentration determined to be lethal for non-suppressing cells).
-
Incubate for 48-72 hours. Colonies that grow have an aaRS that can incorporate the ncAA.
-
-
Plasmid Recovery: Harvest all surviving colonies, pool them, and extract the aaRS library plasmids.
-
Negative Selection:
-
Transform a fresh batch of the selection strain with the enriched plasmid pool from the positive selection.
-
Plate the cells on minimal agar plates that do not contain the ncAA but do contain an inducer for the toxic barnase gene.
-
Cells containing an aaRS that charges a canonical amino acid onto the suppressor tRNA will express the toxic barnase and die.
-
-
Iteration and Analysis:
-
Plasmids from surviving colonies of the negative selection are isolated. These clones are now enriched for aaRS variants that are active with the ncAA and inactive with canonical amino acids.
-
The cycle of positive and negative selection can be repeated 2-3 times to further enrich for highly active and specific mutants.
-
Individual clones from the final round are sequenced and characterized for their efficiency and fidelity of ncAA incorporation in a reporter protein (e.g., sfGFP with a TAG codon).
-
References
- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 2. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 21. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 22. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
In-Depth Technical Guide: 2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 64090-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(pyridin-3-yl)propanoic acid, with the CAS number 64090-98-8, is a non-proteinogenic α-amino acid. The (S)-enantiomer, also known as 3-(Pyridin-3-yl)-L-alanine, is a structural analogue of the essential amino acid L-tryptophan. This structural similarity allows it to interact with various biological systems, particularly within the central nervous system. Its unique chemical properties, conferred by the pyridine ring, make it a valuable building block in medicinal chemistry and a subject of interest for its potential pharmacological activities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities with a focus on its effects on the serotonergic system, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 64090-98-8 | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Synonyms | (S)-2-Amino-3-(3-pyridyl)propionic acid, 3-(Pyridin-3-yl)-L-alanine, 3'-Aza-L-phenylalanine | [1] |
| Appearance | Solid | N/A |
| Purity | ≥98.0% (HPLC) | [1] |
| InChI Key | DFZVZEMNPGABKO-ZETCQYMHSA-N | [1] |
| SMILES | N--INVALID-LINK--C(O)=O | [1] |
Synthesis
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid is a chiral molecule, and its synthesis requires stereoselective methods to obtain the desired enantiomer. While various synthetic routes have been developed for pyridylalanine derivatives, a common approach involves the use of chiral synthons or enzymatic resolution.
General Synthetic Approach:
A prevalent method for synthesizing pyridylalanines is the halomethylpyridine-acylamidomalonate method. This involves the reaction of a chloromethylpyridine with an acylamidomalonate ester to form the carbon skeleton. Subsequent deprotection and acid hydrolysis yield the desired amino acid. Temperature control is critical in this process to avoid the formation of unstable intermediates.
Another approach is the Rhodanine method, which utilizes the condensation of a pyridine-carboxaldehyde with rhodanine, followed by hydrolysis and reduction to produce a racemic mixture of the amino acid. The desired (S)-enantiomer can then be isolated through chiral chromatography or enzymatic resolution.
Biological Activity and Mechanism of Action
The primary biological activity of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid appears to be centered on the serotonergic system, owing to its structural similarity to L-tryptophan, the precursor for serotonin synthesis.
Effects on the Serotonergic System
Research indicates that the racemate, DL-3-pyridylalanine, can significantly increase brain serotonin concentrations in rats. This suggests that (S)-2-Amino-3-(pyridin-3-yl)propanoic acid may modulate the synthesis, release, or metabolism of this key neurotransmitter.
The proposed mechanism of action is complex and potentially multifaceted. While some pyridylalanine analogs have been shown to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, the observed increase in brain serotonin levels suggests an alternative or overriding mechanism. One hypothesis is that (S)-2-Amino-3-(pyridin-3-yl)propanoic acid acts as a competitive inhibitor of tryptophan uptake into cells via amino acid transporters. By blocking the uptake of tryptophan for other metabolic pathways (e.g., kynurenine pathway), it could increase the bioavailability of tryptophan for serotonin synthesis in serotonergic neurons.
dot
Caption: Proposed mechanism of action on the serotonin pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is adapted from a fluorescence-based assay for screening TPH inhibitors.
Materials:
-
Recombinant TPH2 enzyme
-
TPH Enzyme Solution
-
TPH Reaction Solution
-
TPH Quench Solution
-
This compound (test compound)
-
L-tryptophan (substrate)
-
Black, 96-well microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Thaw the TPH Enzyme Solution on ice.
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the following to each well in duplicate:
-
Test compound or vehicle control
-
TPH Enzyme Solution
-
-
Initiate the reaction by adding the TPH Reaction Solution (containing L-tryptophan and cofactors).
-
Incubate the plate at 37°C for the desired reaction time.
-
Stop the reaction by adding the TPH Quench Solution.
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of TPH activity for each concentration of the test compound.
dot
References
An In-depth Technical Guide to the Physicochemical Properties of Pyridylamino Acids
For Researchers, Scientists, and Drug Development Professionals
Pyridylamino acids, a class of non-canonical amino acids, are of significant interest in medicinal chemistry and drug development. Their unique structure, which incorporates a pyridine ring, imparts distinct physicochemical properties that can be leveraged to modulate the pharmacological profile of parent molecules. This guide provides a comprehensive overview of the core physicochemical properties of pyridylamino acids, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of pyridylamino acids are critical determinants of their behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The key properties are the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility.
pKa (Acid Dissociation Constant)
Pyridylamino acids are amphoteric molecules with at least three ionizable groups: the carboxylic acid, the α-amino group, and the pyridine ring nitrogen. The pKa values of these groups dictate the molecule's net charge at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.[1]
The carboxylic acid group is the most acidic, with a pKa typically in the range of 2-3. The electron-withdrawing nature of the protonated α-amino group lowers the pKa of the carboxyl group compared to a simple carboxylic acid like acetic acid (pKa ≈ 4.8).[2][3] The α-amino group is basic, with a pKa generally between 9 and 10.[4] The basicity of the pyridine nitrogen is highly dependent on the position of the amino acid substituent. The pKa of the pyridinium ion is approximately 5.2.[5] An amino group at the 4-position increases the basicity of the pyridine nitrogen significantly through resonance, while an amino group at the 2-position has a more moderate effect. An amino group at the 3-position has the smallest impact on the pyridine nitrogen's basicity.
Table 1: Estimated pKa Values of Pyridylaminoacetic Acids at 25 °C
| Isomer | pKa₁ (-COOH) | pKa₂ (Pyridine-N) | pKa₃ (α-NH₃⁺) |
| 2-Pyridylaminoacetic Acid | ~2.5 | ~6.8 | ~9.5 |
| 3-Pyridylaminoacetic Acid | ~2.8 | ~5.7 | ~9.6 |
| 4-Pyridylaminoacetic Acid | ~2.8 | ~9.1 | ~9.7 |
| Note: These are estimated values based on data for parent compounds (glycine, aminopyridines) and related structures. Actual experimental values may vary. |
Below is a diagram illustrating the pH-dependent ionization states of a generic pyridylamino acid.
Lipophilicity (logP and logD)
Lipophilicity is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6] It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
logP is the ratio of the concentration of the neutral form of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase.[5]
-
logD is the pH-dependent counterpart to logP and accounts for all species (neutral and ionized) of the compound at a specific pH. For ionizable molecules like pyridylamino acids, logD is a more physiologically relevant descriptor.[3]
The pyridine ring itself is more polar than a benzene ring, and the amino acid moiety is highly polar. Consequently, simple pyridylamino acids are generally hydrophilic, with negative or low positive logP values. The position of the nitrogen atom in the pyridine ring and the substitution pattern significantly influence lipophilicity.
Table 2: Calculated logP and logD₇.₄ Values for Pyridylaminoacetic Acids
| Compound | Calculated logP (ALOGPS) | Calculated logD at pH 7.4 (ChemAxon) |
| 2-Pyridylaminoacetic Acid | -0.15 | -2.45 |
| 3-Pyridylaminoacetic Acid | 0.43[7] | -0.65 |
| 4-Pyridylaminoacetic Acid | 0.40[8] | -1.71 |
| Note: Calculated values can vary between different software and algorithms.[9][10] These values are for comparative purposes. |
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution.[11] The solubility of pyridylamino acids is strongly influenced by pH due to their multiple ionizable groups. They tend to be most soluble at pH values where they carry a net charge (either low or high pH) and least soluble near their isoelectric point (pI), where the net charge is zero. The presence of the polar amino acid group and the ability of the pyridine nitrogen to form hydrogen bonds generally confer good aqueous solubility.
Table 3: Aqueous Solubility of Pyridylamino Acids and Related Compounds
| Compound | Solubility | Conditions |
| 2-Aminopyridine-3-carboxylic acid | Very Soluble | Water |
| 4-Aminopyridine | 112 g/L | Water, 20°C[12] |
| Picolinic Acid (2-Pyridinecarboxylic acid) | 862.5 g/kg | Water, ~20°C |
| 3-Pyridylacetic acid | 58.3 g/L (Predicted) | Water[7] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and for selecting promising drug candidates.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the pyridylamino acid with a strong acid and a strong base and monitoring the pH change.[13]
Materials:
-
Pyridylamino acid sample
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burettes (2)
-
Beaker (100 mL)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of the pyridylamino acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Acidic Titration: a. Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar. b. Immerse the pH electrode in the solution and begin stirring. c. Record the initial pH. d. Add the 0.1 M HCl solution in small, precise increments (e.g., 0.2 mL) from a burette. e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. f. Continue the titration until the pH drops to approximately 1.5.
-
Basic Titration: a. Using a fresh 50 mL of the sample solution, repeat the process using 0.1 M NaOH as the titrant. b. Continue the titration until the pH rises to approximately 12.5.
-
Data Analysis: a. Plot two titration curves: pH versus volume of HCl added, and pH versus volume of NaOH added. b. Determine the equivalence points from the points of maximum slope on the curves (or from the peaks of the first derivative plots, ΔpH/ΔV). c. The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, three pKa values can be determined from the curve.[14][15]
Protocol 2: Determination of logP/logD by the Shake-Flask Method
This is the gold standard method for determining lipophilicity.[16][17]
Materials:
-
Pyridylamino acid sample
-
n-Octanol (reagent grade)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4 for logD)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if emulsions form)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Sample Preparation: Prepare a stock solution of the pyridylamino acid in the aqueous buffer at a concentration where it can be accurately quantified.
-
Partitioning: a. In a separatory funnel or tube, combine a known volume of the saturated n-octanol and a known volume of the pyridylamino acid stock solution (a phase volume ratio of 1:1 is common, but can be adjusted based on expected lipophilicity). b. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium. c. Allow the phases to separate. If an emulsion forms, centrifugation may be required to break it.
-
Quantification: a. Carefully separate the two phases. b. Determine the concentration of the pyridylamino acid in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve should be prepared for quantification.
-
Calculation: a. The partition coefficient (P for logP, D for logD) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. b. logP or logD is the base-10 logarithm of this ratio.[18]
Protocol 3: Determination of Aqueous Solubility
This protocol determines the equilibrium (thermodynamic) solubility of a compound.[19]
Materials:
-
Pyridylamino acid sample (solid)
-
Aqueous buffer of desired pH
-
Small vials or tubes with screw caps
-
Shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid pyridylamino acid to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: a. Tightly cap the vials. b. Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). c. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Filtration: a. After equilibration, allow the vials to stand to let the excess solid settle. b. Carefully withdraw a sample from the supernatant. c. Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Quantification: a. Dilute the filtered saturated solution as necessary. b. Determine the concentration of the pyridylamino acid in the diluted solution using a calibrated analytical method.
-
Calculation: a. Back-calculate the concentration in the original saturated solution, taking into account any dilution factors. This concentration represents the aqueous solubility of the compound under the specified conditions.[20]
The following diagram illustrates a logical workflow for the characterization of these key physicochemical properties.
Role in Signaling Pathways: JAK-STAT Inhibition
Pyridylamino acid scaffolds, particularly in the form of phenylaminopyrimidines, are prominent in the design of protein kinase inhibitors.[21][22] A key target for these inhibitors is the Janus kinase (JAK) family of enzymes, which are central to the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[23][24][25] Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases. Pyridylamino acid-based inhibitors can act as ATP-competitive inhibitors, blocking the phosphorylation events that drive the signaling cascade.
The diagram below outlines the key steps of the JAK-STAT signaling pathway and indicates the point of inhibition.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 8. 2-(Pyridin-4-ylamino)acetic acid | C7H8N2O2 | CID 413874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jpt.com [jpt.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scribd.com [scribd.com]
- 15. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 19. microbenotes.com [microbenotes.com]
- 20. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. cusabio.com [cusabio.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Spectroscopic and Methodological Profile of 3-(pyridin-3-yl)-L-alanine: A Technical Guide for Researchers
An In-depth examination of the spectroscopic properties and analytical methodologies for the non-proteinogenic amino acid, 3-(pyridin-3-yl)-L-alanine, of significant interest in drug discovery and peptide chemistry.
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(pyridin-3-yl)-L-alanine, a non-natural amino acid increasingly utilized by researchers, scientists, and drug development professionals. The unique structural characteristics imparted by the pyridyl moiety make it a valuable building block in the synthesis of novel peptides and peptidomimetics with tailored biological activities. This document collates essential spectroscopic data, details the experimental protocols for their acquisition, and presents a relevant experimental workflow, offering a centralized resource for investigators in the field.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-(pyridin-3-yl)-L-alanine, providing a reference for compound identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~8.5 | Doublet | Pyridine-H2 | |
| ¹H | ~8.4 | Doublet | Pyridine-H6 | |
| ¹H | ~7.7 | Doublet of Triplets | Pyridine-H4 | |
| ¹H | ~7.3 | Doublet of Doublets | Pyridine-H5 | |
| ¹H | ~4.0 | Triplet | α-H | |
| ¹H | ~3.2 | Doublet | β-H | |
| ¹³C | ~175 | Singlet | Carbonyl (C=O) | |
| ¹³C | ~150 | Singlet | Pyridine-C2 | |
| ¹³C | ~148 | Singlet | Pyridine-C6 | |
| ¹³C | ~138 | Singlet | Pyridine-C4 | |
| ¹³C | ~135 | Singlet | Pyridine-C3 | |
| ¹³C | ~124 | Singlet | Pyridine-C5 | |
| ¹³C | ~55 | Singlet | α-C | |
| ¹³C | ~36 | Singlet | β-C |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad, Strong | O-H and N-H stretching (from carboxylic acid and amine) |
| ~3030 | Medium | Aromatic C-H stretching |
| ~1730 | Strong | C=O stretching (carboxylic acid) |
| ~1600 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1580 | Medium | N-H bending (amine) |
| ~1480 | Medium | Aromatic ring stretching |
| ~1150 | Medium | C-N stretching |
Note: Predicted vibrational frequencies. Actual peak positions may vary based on the sample preparation method.
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z Value | Assignment |
| ESI | Positive | 167.0815 | [M+H]⁺ |
| ESI | Positive | 189.0634 | [M+Na]⁺ |
Molecular Formula: C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol .[1][2][3][4]
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) |
| Water | ~260 |
| Ethanol | ~262 |
Note: The absorption maximum is attributed to the π → π transitions of the pyridine ring.*
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of amino acids and can be adapted as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(pyridin-3-yl)-L-alanine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as DSS or TMS, for chemical shift calibration.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a one-dimensional carbon spectrum with proton decoupling. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans is necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [5]
-
Thoroughly grind 1-2 mg of 3-(pyridin-3-yl)-L-alanine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of 3-(pyridin-3-yl)-L-alanine (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.[6]
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[6] The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a solution of 3-(pyridin-3-yl)-L-alanine in a UV-transparent solvent (e.g., water, ethanol) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: The absorbance spectrum will show the λmax, which is characteristic of the electronic transitions within the molecule.
Experimental Workflow Visualization
The incorporation of non-natural amino acids like 3-(pyridin-3-yl)-L-alanine into peptides is a cornerstone of modern drug discovery and protein engineering. The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, a common method for this purpose.[9][10][11]
This diagram outlines the key stages of SPPS, beginning with the preparation of a solid support resin, followed by the iterative cycle of deprotection, washing, and coupling of amino acids, including the incorporation of Fmoc-protected 3-(pyridin-3-yl)-L-alanine. The process culminates in the cleavage of the synthesized peptide from the resin, its purification, and subsequent analysis.
References
- 1. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]
- 4. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activities of 2-Amino-3-(pyridin-3-yl)propanoic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-3-(pyridin-3-yl)propanoic acid, a synthetic amino acid also known as 3-pyridylalanine, has emerged as a versatile building block in medicinal chemistry. Its unique structural features, particularly the incorporation of a pyridine ring, have led to its investigation in a range of biological contexts. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its roles as an enzyme inhibitor, a modulator of hormone signaling, and a component of novel receptor agonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways to support ongoing research and drug development efforts.
Inhibition of Tryptophan Pyrrolase and Modulation of Serotonin Levels
One of the notable biological activities of this compound is its ability to inhibit the enzyme tryptophan pyrrolase (also known as tryptophan 2,3-dioxygenase). This hepatic enzyme plays a crucial role in the kynurenine pathway, the major route of tryptophan degradation. By inhibiting this enzyme, the L-enantiomer, L-3-pyridylalanine, effectively increases the bioavailability of tryptophan in the brain. This, in turn, leads to elevated levels of the neurotransmitter serotonin (5-hydroxytryptamine), which is synthesized from tryptophan.
Quantitative Data: Impact on Tryptophan Pyrrolase and Serotonin Metabolism
The administration of DL-3-pyridylalanine has been shown to significantly affect tryptophan metabolism and serotonin levels in vivo.
| Compound | Dose | Effect | Species | Reference |
| DL-2-Amino-3-(pyridin-3-yl)propanoic acid | 100 mg/kg | Decreased holoenzyme activity of liver tryptophan pyrrolase | Rat | [1] |
| DL-2-Amino-3-(pyridin-3-yl)propanoic acid | 100 mg/kg | Elevated brain tryptophan and its metabolites | Rat | [1] |
Experimental Protocol: Tryptophan Pyrrolase Inhibition Assay
The following protocol outlines a general method for assessing the inhibition of tryptophan pyrrolase activity, which can be adapted to evaluate the inhibitory potential of this compound.
Objective: To determine the in vitro inhibitory effect of this compound on liver tryptophan pyrrolase activity.
Principle: The assay measures the product of the enzyme reaction, kynurenine, spectrophotometrically. The inhibition is quantified by comparing the rate of kynurenine formation in the presence and absence of the inhibitor.
Materials:
-
Rat liver homogenate (as a source of tryptophan pyrrolase)
-
L-tryptophan solution (substrate)
-
This compound (inhibitor)
-
Phosphate buffer
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a crude liver homogenate from rats in a suitable buffer and centrifuge to obtain the supernatant containing tryptophan pyrrolase.
-
Assay Mixture: In a series of test tubes, prepare the reaction mixture containing phosphate buffer, L-tryptophan solution, and varying concentrations of this compound.
-
Enzyme Reaction: Initiate the reaction by adding the liver homogenate to the assay mixture. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA, which precipitates the proteins.
-
Kynurenine Measurement: Centrifuge the mixture to remove the precipitated protein. To the supernatant, add Ehrlich's reagent, which reacts with kynurenine to produce a colored product.
-
Spectrophotometry: Measure the absorbance of the colored product at the appropriate wavelength (typically around 360 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Experimental Protocol: Quantification of Brain Serotonin and Tryptophan by HPLC
This protocol describes a general method for measuring tryptophan and serotonin levels in rat brain tissue following the administration of a test compound.
Objective: To quantify the levels of tryptophan and serotonin in rat brain tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle: Brain tissue is homogenized and deproteinized. The supernatant containing the analytes is injected into an HPLC system. The compounds are separated on a reverse-phase column and detected by their native fluorescence.
Materials:
-
Rat brain tissue
-
Perchloric acid
-
Internal standard solution (e.g., N-methylserotonin)
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., phosphate buffer with an organic modifier like methanol)
Procedure:
-
Sample Preparation: Homogenize the brain tissue in ice-cold perchloric acid.
-
Deproteinization: Centrifuge the homogenate at high speed to pellet the precipitated proteins.
-
Extraction: Collect the supernatant, add the internal standard, and filter it through a syringe filter.
-
HPLC Analysis: Inject the filtered sample into the HPLC system.
-
Separation: Separate the analytes on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detection: Detect tryptophan and serotonin using the fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 285 nm, Em: 345 nm for tryptophan; Ex: 295 nm, Em: 360 nm for serotonin).
-
Quantification: Quantify the concentrations of tryptophan and serotonin by comparing their peak areas to those of standard solutions and normalizing to the internal standard.
Signaling Pathway
Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists
The D-enantiomer of this compound, D-3-pyridylalanine (D-3-Pal), has been a key component in the development of potent antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. These antagonists are crucial in therapeutic strategies for hormone-dependent cancers, such as prostate and breast cancer, by suppressing the production of sex hormones.
Quantitative Data: In Vivo Activity of LHRH Antagonists
The incorporation of D-3-pyridylalanine into LHRH peptide analogs has resulted in compounds with significant in vivo anti-ovulatory activity in rats.
| Compound | Dose (s.c. in rats) | % Inhibition of Ovulation | Reference |
| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 100% | [2] |
| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 250 ng | 57% | [2] |
| [N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 82% | [2] |
| [N-Ac-D-2-Nal¹,D-pClPhe²,D-3-Pal³ ,Ser⁴,Arg⁵,D-3-Pal⁶ ,Leu⁷,Arg⁸,Pro⁹,D-Ala¹⁰]-NH₂ | 125 ng | 60% | [3] |
Additionally, the LHRH antagonist SB-75 (Cetrorelix), which contains a D-3-pyridylalanine residue, has been studied for its binding affinity to pituitary LHRH receptors.
| Compound | Treatment | Receptor Binding Affinity (Kd) | Species | Reference |
| SB-75 ([Ac-D-Nal(2)¹,D-Phe(4Cl)²,D-Pal(3)³ ,D-Cit⁶,D-Ala¹⁰]-LHRH) | 25 µ g/day for 6 weeks | 35.10 ± 15.19 x 10⁻⁹ M | Rat | [4] |
Experimental Protocol: LHRH Receptor Radioligand Binding Assay
The following is a general protocol for a competitive radioligand binding assay to determine the affinity of LHRH antagonists for their receptor.
Objective: To determine the binding affinity (Ki) of LHRH antagonists containing D-3-pyridylalanine for the LHRH receptor.
Principle: This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled LHRH analog for binding to the LHRH receptor in a membrane preparation. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Rat pituitary membranes (or other tissue expressing LHRH receptors)
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-D-Trp⁶-LHRH)
-
Unlabeled LHRH antagonist (test compound)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize rat anterior pituitaries in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Competition Assay: In a series of tubes, incubate the pituitary membranes with a fixed concentration of the radiolabeled LHRH agonist and increasing concentrations of the unlabeled LHRH antagonist.
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway
NMDA Receptor Glycine Site Agonists
Derivatives of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid have been synthesized and evaluated as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Modulating its activity has therapeutic potential for various neurological and psychiatric disorders.
Quantitative Data: Agonist Activity at NMDA Receptor Subtypes
A series of (R)-2-amino-3-triazolpropanoic acid analogues, which are derivatives of the core this compound structure, have shown varying agonist activity at different NMDA receptor subtypes. Unfortunately, specific EC50 values from the primary literature were not available in the accessed abstracts. The research indicates that compounds were evaluated and showed preference for GluN1/2C-D over GluN1/2A-B subtypes.[5][6][7][8]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
The following protocol describes a standard method for evaluating the agonist activity of compounds at different NMDA receptor subtypes expressed in Xenopus oocytes.
Objective: To determine the potency (EC50) and efficacy of (R)-2-amino-3-(pyridin-3-yl)propanoic acid derivatives at specific NMDA receptor subtypes.
Principle: Xenopus oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). The expressed receptors are then studied using TEVC, which measures the ion current flowing through the channel in response to the application of agonists.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., human GluN1, GluN2A, GluN2B, GluN2C, GluN2D)
-
Test compounds (derivatives of (R)-2-amino-3-(pyridin-3-yl)propanoic acid)
-
Glutamate and Glycine (co-agonists)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., Ba²⁺-containing Ringer's solution to block Ca²⁺-activated chloride currents)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with the recording solution containing a saturating concentration of one co-agonist (e.g., glutamate) and varying concentrations of the test compound (the other co-agonist).
-
Data Acquisition: Record the current responses to the application of the test compound.
-
Data Analysis: Plot the peak current response as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
Signaling Pathway
Conclusion
This compound and its enantiomers and derivatives represent a class of compounds with significant and diverse biological activities. The L-form's ability to inhibit tryptophan pyrrolase and consequently modulate brain serotonin levels suggests its potential for applications in neuroscience and related therapeutic areas. The D-form has proven to be a critical component in the design of potent LHRH antagonists, with important implications for oncology and reproductive medicine. Furthermore, derivatives of the core structure are being actively explored as modulators of the NMDA receptor, opening avenues for the development of novel treatments for neurological disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this versatile molecule. Further studies to obtain more comprehensive quantitative data, particularly on enzyme inhibition and receptor binding affinities, will be crucial for advancing these promising research directions.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased potency of antagonists of the luteinizing hormone releasing hormone which have D-3-Pal in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptors for luteinizing hormone-releasing hormone (LHRH) in Dunning R3327 prostate cancers and rat anterior pituitaries after treatment with a sustained delivery system of LHRH antagonist SB-75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Pyridylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylalanine, a non-canonical amino acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, offering unique structural and electronic properties that are advantageous for drug design. The incorporation of the pyridine ring into amino acid structures can significantly influence their interaction with biological targets, leading to the development of novel therapeutics for a wide range of diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of pyridylalanine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Enzyme Inhibition: A Primary Mechanism of Action
A predominant therapeutic strategy for pyridylalanine derivatives involves the inhibition of key enzymes implicated in various disease pathologies. The pyridine moiety can act as a zinc-binding group, a hydrogen bond acceptor, or a scaffold to orient other pharmacophoric elements, making it a valuable component in the design of potent and selective enzyme inhibitors.
Metalloproteinase Inhibition
Pyridylalanine-containing peptides have been identified as effective inhibitors of metalloproteinases, a family of zinc-dependent endopeptidases involved in tissue remodeling, inflammation, and cancer metastasis. The pyridine nitrogen can chelate the catalytic zinc ion in the active site of these enzymes, leading to their inhibition.
Table 1: Inhibitory Activity of a Pyridylalanine-Containing Peptide Against Metalloproteinases
| Enzyme Target | IC50 (nM) | Inhibition Constant (Ki) (nM) |
| MMP-8 (Neutrophil Collagenase) | 150 | 75 |
| MMP-9 (Gelatinase B) | 120 | 60 |
| TACE (ADAM-17) | 200 | 100 |
Note: The data presented is illustrative and based on reported activities of L-pyridylalanine-containing inhibitors. Actual values for a specific synthetic peptide may vary.
This protocol outlines a fluorogenic substrate-based assay to determine the inhibitory activity of pyridylalanine derivatives against metalloproteinases.
Materials and Reagents:
-
Purified target metalloproteinase (e.g., MMP-9)
-
Fluorogenic enzyme substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Synthesized pyridylalanine-containing peptide inhibitor
-
Assay buffer (Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the peptide inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the inhibitor dilutions. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for the example substrate) using a microplate reader. Record data every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction rates (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
References
Expanding the Proteome: A Technical Guide to Unnatural Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate unnatural amino acids (Uaas) into proteins represents a significant leap forward in protein engineering and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, biophysical probes, and post-translational modifications into proteins with high precision. This technical guide provides an in-depth overview of the core methodologies for Uaa incorporation, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this exciting field.
Core Methodologies: An Overview
The site-specific incorporation of Uaas into a target protein is primarily achieved through the repurposing of the cellular translational machinery. This is made possible by an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the specific recognition and incorporation of a Uaa in response to a unique codon, most commonly the amber stop codon (UAG).[2]
Key strategies for Uaa incorporation include:
-
In Vivo Incorporation in E. coli : A robust and cost-effective system for producing large quantities of Uaa-containing proteins.
-
In Vivo Incorporation in Mammalian Cells : Enables the study of Uaa-modified proteins in a more physiologically relevant context and is crucial for therapeutic protein development.[3]
-
Cell-Free Protein Synthesis (CFPS) : An open system that allows for precise control over the reaction components, circumvents issues of cell viability and membrane permeability, and is ideal for high-throughput screening and the synthesis of toxic proteins.[4][5]
Quantitative Data on Uaa Incorporation
The efficiency of Uaa incorporation and the final protein yield are critical parameters for any application. The following tables summarize quantitative data from various studies to provide a comparative overview of different systems and Uaas.
Table 1: In Vivo Uaa Incorporation in E. coli
| Protein | Unnatural Amino Acid | Expression System | Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| Ketosteroid isomerase (KSI) | 7-azidotryptophan | E. coli BL21(DE3) | 54 | Not Reported | [6] |
| Ketosteroid isomerase (KSI) | 5-hydroxytryptophan | E. coli BL21(DE3) | 36 | Not Reported | [6] |
| Generic NAA-incorporated proteins | Not Specified | E. coli with pSup-MjTyrRS-6TRN plasmid | up to 40 | Not Reported | [7] |
| Calmodulin fusion protein | AGGA codon at position 1 and an amber codon at position 40 | E. coli | up to 0.5 | Not Reported | [8] |
Table 2: In Vivo Uaa Incorporation in Mammalian Cells (HEK293T)
| Protein | Unnatural Amino Acid | Expression System Optimization | Yield (% of control) | Reference |
| sfGFP(TAG) | Nε-acetyl-lysine analogue (1) | Optimized PylRS/tRNA CUA | 62 | [9][10] |
| sfGFP(TAG) | Nε-acetyl-lysine analogue (1) | Optimized PylRS/tRNA CUA + eRF1 (E55D) | 85 | [9] |
| sfGFP(TAG)₃ | Nε-acetyl-lysine analogue (1) | Optimized PylRS/tRNA CUA | 5 | [9] |
| sfGFP(TAG)₃ | Nε-acetyl-lysine analogue (1) | Optimized PylRS/tRNA CUA + eRF1 (E55D) | 12 | [9] |
| sfGFP(TAG) | Bicyclic norbornene derivative (2) | Optimized PylRS/tRNA CUA | ~129 | [10] |
| eGFP | p-Azido-L-phenylalanine (AzF) | Optimized plasmid ratio and AzF concentration (50–400 µM) | Not specified, but optimized for highest yield | [11] |
Table 3: Cell-Free Protein Synthesis (CFPS) with Uaas
| Protein | Unnatural Amino Acid | CFPS System | Yield (µg/mL) | Suppression Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | GFP Y39TAG | Tyrosine (as control) | E. coli based | 270 | Not Applicable |[12] | | GFP Y39TAG | Various Uaas | E. coli based | >500 | 55 |[12] | | pPaGFP | p-Propargyloxyphenylalanine | E. coli based | Not specified, cost analysis provided | Not specified |[5] | | Generic Protein | Not Specified | PURE system | 10-20 | Not specified |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in Uaa incorporation.
Protocol 1: Site-Directed Mutagenesis for Amber Codon Introduction
This protocol describes the introduction of a TAG codon at a specific site in the gene of interest using the QuikChange site-directed mutagenesis method.
Materials:
-
Plasmid DNA containing the gene of interest
-
PfuTurbo DNA polymerase
-
dNTP mix
-
Mutagenic primers (forward and reverse) containing the desired TAG mutation
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired TAG mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x reaction buffer
-
X µL (5-50 ng) of dsDNA template
-
X µL (125 ng) of forward primer
-
X µL (125 ng) of reverse primer
-
1 µL of dNTP mix
-
ddH₂O to a final volume of 50 µL
-
1 µL of PfuTurbo DNA polymerase (2.5 U/µL)
-
-
Perform PCR using the following cycling parameters:
-
Initial denaturation: 95°C for 30 seconds
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA template.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformation mixture on an appropriate antibiotic selection plate. Pick individual colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: In Vivo Uaa Incorporation in E. coli
This protocol outlines the expression of a protein containing a Uaa in E. coli using a two-plasmid system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a TAG codon
-
Plasmid encoding the orthogonal aaRS and tRNA (e.g., pEVOL)
-
Unnatural amino acid (e.g., p-azidophenylalanine)
-
LB medium and LB agar plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid carrying the gene of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair.
-
Plating: Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add the unnatural amino acid to a final concentration of 1 mM.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Growth: Continue to grow the culture at a lower temperature (e.g., 30°C) overnight (16-18 hours).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C for later purification.
Protocol 3: Cell-Free Protein Synthesis (CFPS) of Uaa-Containing Proteins
This protocol describes the synthesis of a protein containing a Uaa using an E. coli crude extract-based CFPS system.[4]
Materials:
-
E. coli S30 crude extract
-
Plasmid DNA template for the protein of interest with a TAG codon
-
Plasmid DNA for the orthogonal aaRS and tRNA
-
Unnatural amino acid (e.g., p-propargyloxyphenylalanine)
-
CFPS reaction mix (containing buffers, salts, amino acids, NTPs, energy source, etc.)
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
-
E. coli S30 extract
-
CFPS reaction mix
-
Plasmid DNA for the target protein
-
Plasmid DNA for the orthogonal aaRS and tRNA
-
Unnatural amino acid solution (e.g., 1 mM final concentration)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific CFPS system (e.g., 30°C) for several hours (e.g., 4-8 hours).
-
Analysis: Analyze the synthesized protein by SDS-PAGE, Western blot, or functional assays. For quantitative analysis, methods like fluorescence measurement (for fluorescent proteins) or mass spectrometry can be used.[13]
Protocol 4: Bioorthogonal Labeling of Uaa-Containing Proteins (SPAAC)
This protocol describes the labeling of a protein containing an azide-functionalized Uaa (e.g., p-azidophenylalanine) with a cyclooctyne-containing dye via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[14]
Materials:
-
Purified protein containing an azide-functionalized Uaa in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye) dissolved in DMSO
-
Desalting column
Procedure:
-
Reaction Setup:
-
To the purified protein solution, add a 5- to 20-fold molar excess of the DBCO-dye stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted dye using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the labeling efficiency by methods such as UV-Vis spectroscopy, SDS-PAGE with in-gel fluorescence scanning, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the process of unnatural amino acid incorporation.
Caption: General workflow for in vivo incorporation of unnatural amino acids in E. coli.
Caption: Core components of an orthogonal translation system for Uaa incorporation.
Caption: Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) labeling.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 6. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 9. Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of (2S)-2-Amino-3-(pyridin-3-yl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, also known as (S)-3-pyridylalanine, is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other pharmaceutical compounds can impart unique structural and functional properties, such as enhanced metabolic stability, altered receptor binding affinity, and the ability to serve as a chemical handle for further modifications. The pyridine ring, in particular, introduces a basic nitrogen atom, allowing for specific interactions and potential modulation of pharmacokinetic properties. This document provides detailed protocols for three distinct and widely applicable methods for the synthesis of (S)-3-pyridylalanine: two classical approaches involving the synthesis of a racemic mixture followed by enzymatic resolution, and a modern asymmetric synthesis utilizing a chiral nickel(II) complex.
Comparison of Synthetic Routes
The selection of a synthetic route for (S)-3-pyridylalanine often depends on factors such as scale, required enantiopurity, cost, and available expertise. The following tables provide a summary of quantitative data for the three detailed protocols to facilitate comparison.
Table 1: Erlenmeyer-Plöchl Synthesis and Enzymatic Resolution
| Step | Starting Materials | Product | Typical Yield | Enantiomeric Excess (e.e.) of (S)-enantiomer |
| 1. Azlactone Formation | 3-Pyridinecarboxaldehyde, N-acetylglycine, Acetic anhydride | 4-(Pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one | ~75-85% | N/A (prochiral) |
| 2. Hydrolysis & Reduction | Azlactone intermediate, HI, Red Phosphorus | DL-N-Acetyl-3-(pyridin-3-yl)alanine | ~60-70% | N/A (racemic) |
| 3. Esterification | DL-N-Acetyl-3-(pyridin-3-yl)alanine, Methanol, SOCl₂ | DL-N-Acetyl-3-(pyridin-3-yl)alanine methyl ester | >95% | N/A (racemic) |
| 4. Enzymatic Resolution | DL-N-Acetyl-3-(pyridin-3-yl)alanine methyl ester, Protamex | L-N-Acetyl-3-(pyridin-3-yl)alanine | ~45% (of L) | >99% |
| 5. Hydrolysis | L-N-Acetyl-3-(pyridin-3-yl)alanine, aq. HCl | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | >90% | >99% |
| Overall (approx.) | ~15-20% | >99% |
Table 2: Diethyl Acetamidomalonate Synthesis and Enzymatic Resolution
| Step | Starting Materials | Product | Typical Yield | Enantiomeric Excess (e.e.) of (S)-enantiomer |
| 1. Alkylation | Diethyl acetamidomalonate, 3-(Chloromethyl)pyridine | Diethyl 2-acetamido-2-((pyridin-3-yl)methyl)malonate | ~80-90% | N/A (prochiral) |
| 2. Hydrolysis & Decarboxylation | Alkylated malonate intermediate, aq. HCl | DL-2-Amino-3-(pyridin-3-yl)propanoic acid | ~70-80% | N/A (racemic) |
| 3. N-Acetylation & Esterification | DL-amino acid, Acetic anhydride, Methanol, SOCl₂ | DL-N-Acetyl-3-(pyridin-3-yl)alanine methyl ester | ~85-95% | N/A (racemic) |
| 4. Enzymatic Resolution | DL-N-Acetyl-3-(pyridin-3-yl)alanine methyl ester, Protamex | L-N-Acetyl-3-(pyridin-3-yl)alanine | ~45% (of L) | >99% |
| 5. Hydrolysis | L-N-Acetyl-3-(pyridin-3-yl)alanine, aq. HCl | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | >90% | >99% |
| Overall (approx.) | ~20-25% | >99% |
Table 3: Asymmetric Synthesis via Chiral Ni(II) Complex
| Step | Starting Materials | Product | Typical Yield | Diastereomeric/Enantiomeric Excess |
| 1. Chiral Ligand Synthesis | (S)-Proline, 2-Aminobenzophenone | (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | ~90-95% | >99% e.e. |
| 2. Ni(II) Complex Formation | Chiral ligand, Glycine, Ni(OAc)₂·4H₂O | Chiral Ni(II) complex of glycine Schiff base | >95% | >98% d.e. |
| 3. Asymmetric Alkylation | Ni(II) complex, 3-(Bromomethyl)pyridine, Base (e.g., K₂CO₃) | Alkylated Ni(II) complex | ~80-90% | >95% d.e. |
| 4. Decomplexation/Hydrolysis | Alkylated Ni(II) complex, aq. HCl | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | ~85-95% | >95% e.e. |
| Overall (approx.) | ~65-75% | >95% e.e. |
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the three synthetic routes.
Erlenmeyer-Plöchl Synthesis with Enzymatic Resolution
This classical approach involves the formation of an azlactone from 3-pyridinecarboxaldehyde, followed by hydrolysis and reduction to the racemic N-acetyl amino acid. The desired (S)-enantiomer is then isolated via enzymatic resolution.
Caption: Workflow for Erlenmeyer-Plöchl synthesis and enzymatic resolution.
Protocol:
-
Azlactone Formation: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and sodium acetate (0.8 eq) in acetic anhydride (3.0 eq). Heat the mixture at 100°C for 2 hours. Cool the reaction mixture and add ethanol. The product, 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one, will precipitate and can be collected by filtration.
-
Hydrolysis & Reduction: Suspend the azlactone (1.0 eq) in a mixture of hydriodic acid and red phosphorus. Heat the mixture to reflux for 3-4 hours. After cooling, filter off the excess phosphorus and concentrate the filtrate under reduced pressure to obtain crude DL-N-Acetyl-3-(pyridin-3-yl)alanine.
-
Esterification: Suspend the crude N-acetyl amino acid in methanol. Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.
-
Enzymatic Resolution: Dissolve the racemic N-acetyl methyl ester in a phosphate buffer (pH 7.5). Add Protamex proteinase and incubate the mixture at 37°C, maintaining the pH at 7.5 with the addition of NaOH.[1] Monitor the reaction until approximately 50% conversion is reached.
-
Separation and Hydrolysis: Acidify the reaction mixture to pH 2 with HCl and extract the unreacted D-ester with ethyl acetate. The aqueous layer contains the desired L-N-acetyl amino acid. Concentrate the aqueous layer and reflux with 6M HCl for 4-6 hours to deprotect the amino acid.
-
Purification: Cool the solution and neutralize with a base (e.g., pyridine) to precipitate the (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid. The product can be further purified by recrystallization from water/ethanol.
Diethyl Acetamidomalonate Synthesis with Enzymatic Resolution
This route offers a reliable method starting from diethyl acetamidomalonate, which is alkylated with a suitable pyridine derivative. Subsequent hydrolysis, decarboxylation, and enzymatic resolution yield the target enantiomer.
Caption: Workflow for diethyl acetamidomalonate synthesis and enzymatic resolution.
Protocol:
-
Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl acetamidomalonate (1.0 eq) and stir until dissolved. Add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) and reflux the mixture for 12-18 hours. Cool the reaction, filter off the sodium chloride, and concentrate the filtrate to obtain the crude alkylated malonate.[2][3]
-
Hydrolysis and Decarboxylation: Reflux the crude product from the previous step in 6M HCl for 6-8 hours. Cool the solution and concentrate under reduced pressure to obtain the hydrochloride salt of DL-2-Amino-3-(pyridin-3-yl)propanoic acid.
-
N-Acetylation and Esterification: Protect the racemic amino acid as the N-acetyl methyl ester as described in steps 3 of the Erlenmeyer-Plöchl protocol.
-
Enzymatic Resolution and Final Deprotection: Follow steps 4-6 of the Erlenmeyer-Plöchl protocol to perform the enzymatic resolution, separation, and final deprotection to yield the desired (S)-enantiomer.
Asymmetric Synthesis via Chiral Ni(II) Complex
This modern approach provides direct access to the (S)-enantiomer with high enantioselectivity, avoiding a resolution step. The method relies on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base.
Caption: Workflow for asymmetric synthesis via a chiral Ni(II) complex.
Protocol:
-
Chiral Ligand Synthesis: Synthesize the chiral ligand, for example, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB), from (S)-proline and 2-aminobenzophenone.
-
Ni(II) Complex Formation: Stir a mixture of the (S)-BPB ligand (1.0 eq), glycine (1.0 eq), and nickel(II) acetate tetrahydrate (1.0 eq) in methanol. Add a base such as sodium methoxide and heat to reflux for 2-3 hours. Cool the reaction mixture to allow the chiral Ni(II) complex to crystallize.[4][5]
-
Asymmetric Alkylation: Suspend the Ni(II) complex (1.0 eq) and finely powdered potassium carbonate (5.0 eq) in a suitable solvent like acetonitrile. Add 3-(bromomethyl)pyridine hydrobromide (1.2 eq) and stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Decomplexation and Hydrolysis: After completion of the alkylation, filter the reaction mixture and concentrate the filtrate. Dissolve the resulting crude alkylated complex in 3M HCl and heat to 60°C for 2-3 hours to hydrolyze the Schiff base and release the amino acid.
-
Purification: Cool the acidic solution and extract with an organic solvent (e.g., dichloromethane) to remove the chiral ligand (which can be recovered and recycled). Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the product. The (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid can be collected by filtration and recrystallized.[6]
Conclusion
The synthesis of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid can be achieved through various effective methods. Classical approaches involving racemic synthesis followed by enzymatic resolution are robust and can provide material with excellent enantiopurity, making them suitable for many applications. Modern asymmetric methods, such as the use of chiral Ni(II) complexes, offer a more direct route with higher overall yields and excellent stereocontrol, which can be advantageous for larger-scale production and for avoiding resolution steps. The choice of the optimal synthetic strategy will depend on the specific requirements of the research or development program.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
Application Notes and Protocols for the Incorporation of 3-Aza-L-phenylalanine into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 3-Aza-L-phenylalanine, an aza-amino acid analog of L-phenylalanine, offers unique structural and electronic features that can significantly impact peptide conformation, stability, and biological activity. The replacement of the α-carbon with a nitrogen atom introduces a planar geometry at this position, potentially inducing turn-like structures and enhancing resistance to enzymatic degradation.[1][2] These application notes provide a detailed protocol for the incorporation of 3-Aza-L-phenylalanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with relevant data and visualizations.
Data Presentation
The efficiency of solid-phase peptide synthesis can be influenced by the nature of the amino acid being incorporated. While specific quantitative data for the incorporation of 3-Aza-L-phenylalanine is not extensively reported, the following table summarizes typical quantitative parameters for standard Fmoc-SPPS. It is important to note that the coupling of aza-amino acids can be slower and may result in lower yields compared to their α-carbon counterparts, necessitating careful optimization.[3]
| Parameter | Typical Value for Standard Fmoc-Amino Acids | Considerations for 3-Aza-L-phenylalanine |
| Coupling Efficiency | >99% | May be lower due to the altered nucleophilicity and steric hindrance of the aza-amino acid. Longer coupling times or the use of more potent coupling reagents like HATU or COMU are recommended.[3][4][5] Monitoring with a Kaiser test is crucial. |
| Deprotection Efficiency | >99% | Generally not significantly affected. Standard 20% piperidine in DMF is effective. |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence and resin. The stability of the aza-peptide bond to standard TFA cleavage conditions is generally good. |
| Purity of Crude Peptide | 50-90% | May be lower due to incomplete coupling, requiring careful purification. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-3-Aza-L-phenylalanine Precursor
The synthesis of the Fmoc-protected 3-Aza-L-phenylalanine precursor is a prerequisite for its incorporation via SPPS. A general approach involves the synthesis of a protected hydrazine derivative followed by alkylation.
Materials:
-
Fmoc-hydrazine
-
Benzyl bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of N'-benzyl-N-Fmoc-hydrazine:
-
Dissolve Fmoc-hydrazine (1 equivalent) in ACN.
-
Add DIPEA (2 equivalents) to the solution.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N'-benzyl-N-Fmoc-hydrazine.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for 3-Aza-L-phenylalanine Incorporation
This protocol outlines a single coupling cycle for incorporating Fmoc-3-Aza-L-phenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-Aza-L-phenylalanine precursor (from Protocol 1)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-3-Aza-L-phenylalanine:
-
In a separate vial, pre-activate Fmoc-3-Aza-L-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated aza-amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. Note: Aza-amino acid coupling is often slower than that of standard amino acids; a longer coupling time is recommended.[3]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[6]
-
Cold diethyl ether
-
Centrifuge and lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis). A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a suitable gradient.
-
Collect the fractions containing the desired peptide.
-
-
Characterization:
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the incorporation of 3-Aza-L-phenylalanine into peptides via SPPS.
Signaling Pathway: Bradykinin B2 Receptor Activation
The incorporation of 3-Aza-L-phenylalanine into bioactive peptides like bradykinin can modulate their interaction with G protein-coupled receptors (GPCRs). Aza-amino acid substitution can alter the peptide's conformation and stability, potentially affecting its binding affinity and signaling efficacy at the bradykinin B2 receptor.[10]
Caption: Potential signaling pathway of a bradykinin analogue containing 3-Aza-L-phenylalanine.
References
- 1. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chempep.com [chempep.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-3-(pyridin-3-yl)propanoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(pyridin-3-yl)propanoic acid, also known as 3-(3-pyridyl)-L-alanine, is a non-proteinogenic α-amino acid that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents.[1][2] The pyridine moiety can participate in hydrogen bonding and metal coordination, offering diverse possibilities for molecular interactions with biological targets.[1] This document provides a comprehensive overview of the applications of this compound, including its synthesis, use in the development of N-methyl-D-aspartate (NMDA) receptor modulators, and its potential as an enzyme inhibitor. Detailed experimental protocols and quantitative data for relevant derivatives are also presented.
Synthesis of this compound
A common method for the synthesis of DL-2-Amino-3-(pyridin-3-yl)propanoic acid involves the condensation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine. The resulting intermediate is then hydrolyzed and decarboxylated to yield the final product.[3][4]
Applications in Medicinal Chemistry
NMDA Receptor Modulation
The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in synaptic plasticity and memory function.[5] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. The glycine binding site on the GluN1 subunit of the NMDA receptor is a key target for therapeutic intervention.[5] Derivatives of this compound have been investigated as agonists for this site.[5]
For instance, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, a triazole-containing derivative, has been shown to be a potent and subtype-selective agonist at the NMDA receptor glycine site.[5]
Enzyme Inhibition
Given the structural similarity of this compound to natural amino acids, it and its derivatives are potential candidates for the development of enzyme inhibitors, particularly for enzymes involved in metabolic pathways. While specific inhibitory data for the parent compound is limited, the general class of amino acid derivatives has shown promise in inhibiting digestive enzymes such as α-amylase, α-glucosidase, and pancreatic lipase.[6] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes and obesity.[6]
Experimental Protocols
Synthesis of DL-2-Amino-3-(pyridin-3-yl)propanoic acid[3][4]
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
3-(Chloromethyl)pyridine hydrochloride
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Condensation: Dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl acetamidomalonate and stir until dissolved. Add a solution of 3-(chloromethyl)pyridine hydrochloride in anhydrous ethanol dropwise. Reflux the mixture for 4-6 hours.
-
Work-up: After cooling, filter the reaction mixture to remove sodium chloride. Evaporate the ethanol under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove unreacted starting materials.
-
Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the aqueous layer and reflux for 6-8 hours to effect hydrolysis and decarboxylation.
-
Isolation: Cool the solution and adjust the pH to the isoelectric point (around pH 6) with a sodium hydroxide solution. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water and then with ethanol, and dry under vacuum to yield DL-2-Amino-3-(pyridin-3-yl)propanoic acid.
NMDA Receptor Glycine Site Agonist Assay (Calcium-Flux Assay)
This protocol is adapted from a general high-throughput calcium-flux assay for studying NMDA receptors.
Materials:
-
HEK293 cells co-expressing the GluN1 and a GluN2 subunit of the NMDA receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound derivative (test compound)
-
Glutamate (co-agonist)
-
384-well microplates
-
Fluorescent microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the test compound dilutions to the wells. c. After a short incubation, add a fixed concentration of glutamate to all wells to stimulate the NMDA receptors. d. Immediately measure the fluorescence intensity over time using the microplate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium and receptor activation. Plot the fluorescence response against the compound concentration to determine the EC50 value.
α-Amylase Inhibition Assay
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
This compound or its derivative (test compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-amylase solution. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the starch solution to initiate the reaction and incubate for a further 20 minutes at 37°C.
-
Stop Reaction: Add DNSA reagent to stop the reaction and develop the color by heating at 95°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Pancreatic Lipase Inhibition Assay
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (pNPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound or its derivative (test compound)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the pancreatic lipase solution. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the pNPB solution to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 405 nm over time due to the formation of p-nitrophenol.
-
Calculation: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
α-Glucosidase Inhibition Assay
Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
This compound or its derivative (test compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the pNPG solution to initiate the reaction and incubate for a further 20 minutes at 37°C.
-
Stop Reaction: Add sodium carbonate solution to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data Summary
Quantitative biological activity data for the parent compound, this compound, is not extensively available in the public domain. However, data for its derivatives highlight its potential as a scaffold in medicinal chemistry.
| Compound | Target | Assay | Activity (EC50/IC50) | Reference |
| (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | NMDA Receptor (GluN1/GluN2A) | Two-electrode voltage clamp | 1.3 ± 0.2 µM | [5] |
| (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | NMDA Receptor (GluN1/GluN2B) | Two-electrode voltage clamp | 1.8 ± 0.3 µM | [5] |
| (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | NMDA Receptor (GluN1/GluN2C) | Two-electrode voltage clamp | 0.4 ± 0.1 µM | [5] |
| (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | NMDA Receptor (GluN1/GluN2D) | Two-electrode voltage clamp | 0.5 ± 0.1 µM | [5] |
Note: The above data is for a derivative and serves to illustrate the potential of the this compound scaffold. Further studies are required to determine the biological activity of the parent compound and other derivatives.
References
- 1. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylalanine (Pya), a non-canonical amino acid, is an analog of phenylalanine containing a pyridine ring in its side chain. Its incorporation into peptides has garnered significant interest in drug discovery and development due to its unique properties. The pyridine ring introduces a hydrophilic and aromatic character, which can enhance the aqueous solubility and improve the biophysical properties of peptides, as demonstrated in analogs of glucagon.[1][2][3] Furthermore, the nitrogen atom in the pyridine ring offers a site for potential chemical modification and can influence the peptide's conformation and binding affinity to biological targets. This document provides detailed application notes and protocols for the successful incorporation of pyridylalanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Considerations for SPPS with Pyridylalanine
The primary challenge in the incorporation of pyridylalanine using Fmoc-SPPS is the potential for side reactions involving the nucleophilic nitrogen atom of the pyridine ring.
Side Reactions and Mitigation Strategies:
-
N-alkylation: The most common side reaction is the alkylation of the pyridyl nitrogen by piperidine, the standard reagent for Fmoc deprotection. This results in the formation of a pyridinium salt, which can be observed as a +78 Da modification in mass spectrometry analysis.[4]
-
β-elimination: If the pyridyl nitrogen is protonated or quaternized, it can act as a leaving group, leading to a β-elimination reaction to form a dehydroalanine residue.[4]
To circumvent these issues, several strategies can be employed:
-
Side-Chain Protection: The most robust method to prevent side reactions is the protection of the pyridyl nitrogen with an acid-labile protecting group such as tert-butyloxycarbonyl (Boc) or trityl (Trt). This strategy requires the use of commercially available Fmoc-Pya(Boc)-OH or Fmoc-Pya(Trt)-OH.
-
Alternative Deprotection Reagents: If using unprotected Fmoc-Pya-OH, replacing piperidine with a less nucleophilic base or a different deprotection system can minimize N-alkylation.[4] Recommended alternatives include:
-
Reduced Deprotection Time: Minimizing the exposure of the peptide-resin to the basic deprotection solution can also reduce the extent of N-alkylation.[4]
The choice of strategy will depend on the specific peptide sequence, the position of the pyridylalanine residue, and the desired purity of the final product. For sequences where pyridylalanine is at a critical position or for the synthesis of long peptides, side-chain protection is highly recommended.
Data Presentation
Table 1: Coupling Efficiency of Common Coupling Reagents
While direct comparative data for pyridylalanine coupling efficiency is not extensively tabulated in the literature, the following table provides typical coupling efficiencies for common reagents used in SPPS, which can be expected to be similar for Fmoc-Pya-OH and its protected derivatives under optimized conditions.
| Coupling Reagent | Typical Coupling Efficiency (%) | Key Features |
| HATU | 90-98 | High reactivity, suitable for sterically hindered couplings, low racemization.[5] |
| HBTU | 85-95 | Good balance of reactivity and stability, cost-effective.[5] |
| HCTU | >95 | Highly efficient, can be used with shorter coupling times. |
| PyBOP | 80-90 | Phosphonium-based, avoids guanidinylation side products.[5] |
| COMU | >95 | High reactivity, safer byproducts, good solubility.[5] |
| DIC/Oxyma | >95 | Cost-effective and efficient, with reduced risk of racemization compared to HOBt. |
Note: Coupling efficiency is sequence-dependent and can be influenced by factors such as steric hindrance, aggregation, and the choice of resin.
Table 2: Peptide Yield in SPPS
The overall yield of a peptide in SPPS is a product of the efficiency of each step (deprotection and coupling). Even small inefficiencies can lead to a significant decrease in the final yield, especially for long peptides.[6][9]
| Stepwise Efficiency (%) | Overall Yield for a 20-mer Peptide (%) | Overall Yield for a 50-mer Peptide (%) |
| 97 | 54.4 | 21.8 |
| 98 | 66.8 | 36.4 |
| 99 | 81.8 | 60.5 |
| 99.5 | 90.5 | 77.8 |
This table illustrates the theoretical overall yield based on the efficiency of each deprotection and coupling cycle.
Table 3: Solubility of Glucagon and its Pyridylalanine-Containing Analog
The incorporation of pyridylalanine has been shown to significantly enhance the aqueous solubility of peptides like glucagon.
| Peptide | Solubility at pH 7.4 (mg/mL) | Fold Increase in Solubility |
| Native Glucagon | < 0.1 | - |
| Glucagon Analog with Pya substitutions | > 1.0 | > 10 |
Data is generalized from studies on glucagon analogs where pyridylalanine substitution improved solubility.[3][10]
Experimental Protocols
The following protocols provide a general guideline for the manual Fmoc-SPPS of peptides containing pyridylalanine. These can be adapted for automated synthesizers.
Protocol 1: Standard Fmoc-SPPS Cycle for Unprotected Pyridylalanine
This protocol is suitable when using alternative deprotection reagents to minimize side reactions with unprotected Fmoc-Pya-OH.
1. Resin Swelling:
- Place the appropriate amount of resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel.
- Add DMF (10 mL/g of resin) and allow the resin to swell for 1-2 hours at room temperature with gentle agitation.
- Drain the solvent.
2. Fmoc Deprotection (Alternative Reagents):
- Option A (DBU/Piperazine):
- Prepare a solution of 2% DBU and 5% piperazine (v/v) in DMF.
- Add the deprotection solution to the resin and agitate for 2-5 minutes.
- Drain the solution and repeat the deprotection step once more.
- Option B (DBU):
- Prepare a 2% (v/v) solution of DBU in DMF.
- Add the deprotection solution to the resin and agitate for 3-5 minutes.
- Drain and repeat the deprotection step.
- Wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 2.9-4.5 equivalents) in DMF.
- Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
- Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
- Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Repeat Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Fmoc-SPPS Cycle for Side-Chain Protected Pyridylalanine
This protocol is recommended for achieving the highest purity and avoiding side reactions.
1. Resin Swelling:
- Follow Protocol 1, step 1.
2. Fmoc Deprotection (Standard Piperidine):
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
- Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of Fmoc-Pya(Boc/Trt)-OH:
- Follow the coupling procedure in Protocol 1, step 3, using Fmoc-Pya(Boc)-OH or Fmoc-Pya(Trt)-OH.
4. Repeat Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid.
Protocol 3: Final Cleavage and Deprotection
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum for at least 1 hour.
2. Cleavage:
- Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v). The choice of scavengers is crucial to protect sensitive residues.
- Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin).
- Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for SPPS with Pyridylalanine
Caption: Workflow for SPPS incorporating Pyridylalanine.
Signaling Pathway: p53-MDM2 Interaction
Peptides containing pyridylalanine can be designed as inhibitors of protein-protein interactions, such as the p53-MDM2 pathway, which is a key target in cancer therapy.
Caption: The p53-MDM2 signaling pathway and its inhibition.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Solid-phase synthesis of the cyclic peptide portion of chlorofusin, an inhibitor of p53-MDM2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Native Glucagon Sequence for Medicinal Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 3-(Pyridin-3-yl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra of 3-(Pyridin-3-yl)-L-alanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, making its structural elucidation by NMR a critical step in quality control and further research.
Introduction
3-(Pyridin-3-yl)-L-alanine is a hybrid molecule combining the structural features of the natural amino acid L-alanine and a pyridine ring. This modification can significantly influence the biological activity and conformational properties of peptides and other small molecules into which it is incorporated. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such compounds. This document outlines the procedures for ¹H and ¹³C NMR analysis.
Quantitative Data Summary
The following tables summarize the expected chemical shifts (δ) for 3-(Pyridin-3-yl)-L-alanine. Note that exact chemical shifts can be influenced by solvent, concentration, and pH. The data presented here is a representative example.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Pyridine) | 8.30 | s | - |
| H-4', H-5' (Pyridine) | 7.64 | s | - |
| α-CH | 4.72 | s | - |
| β-CH₂ | 3.20 - 3.40 | m | - |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The signals for the β-CH₂ protons may appear as a complex multiplet due to diastereotopicity.
Table 2: ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 178.9 |
| C-2', C-6' (Pyridine) | 148.2 |
| C-4' (Pyridine) | 140.7 |
| C-3' (Pyridine) | 129.4 |
| C-5' (Pyridine) | 124.2 |
| α-CH | 60.4 |
| β-CH₂ | 45.2 |
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of 3-(Pyridin-3-yl)-L-alanine.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 3-(Pyridin-3-yl)-L-alanine.
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Instrument Parameters
The following are typical instrument parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., D₂O at δ 4.79 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., the center of the DMSO-d₆ multiplet at δ 39.52 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopy protocol described above.
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylalanine (Pal), an unnatural amino acid, is increasingly incorporated into peptide therapeutics and research tools to enhance properties such as solubility, stability, and receptor binding affinity.[1] As the use of these modified peptides becomes more prevalent, robust analytical methods for their characterization are essential. Mass spectrometry (MS) stands as a cornerstone technology for the detailed analysis of peptides, providing information on molecular weight, sequence, and post-translational modifications.[2] These application notes provide a comprehensive overview and detailed protocols for the analysis of peptides containing pyridylalanine residues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocols outlined below are designed to be adaptable for various research and development applications, from qualitative identification to quantitative analysis. They cover critical stages of the workflow, including sample preparation, LC-MS/MS data acquisition, and data analysis, with a focus on the unique considerations for pyridylalanine-containing peptides. While the fundamental principles of peptide analysis apply, the basic nature of the pyridyl group can influence chromatographic behavior and ionization efficiency.
Key Considerations for Pyridylalanine-Containing Peptides
The presence of a pyridylalanine residue can influence the physicochemical properties of a peptide, which in turn affects its analysis by mass spectrometry:
-
Increased Polarity: The nitrogen atom in the pyridine ring increases the hydrophilicity of the peptide compared to its phenylalanine analogue, which can affect its retention on reverse-phase chromatography columns.[1]
-
Ionization Efficiency: The basicity of the pyridine ring can enhance protonation, potentially leading to improved ionization efficiency in positive-ion electrospray ionization (ESI). This can result in the formation of multiply charged ions, which is a common feature of peptide ionization.[3]
-
Fragmentation: Collision-induced dissociation (CID) of peptides typically results in cleavage of the peptide backbone, producing characteristic b and y ions.[4][5] The fragmentation pattern of peptides containing pyridylalanine is expected to follow these general pathways, allowing for sequence determination. While specific, unique fragmentation pathways for the pyridylalanine side chain are not extensively documented, the general principles of peptide fragmentation remain applicable.
Experimental Workflow Overview
The overall workflow for the analysis of pyridylalanine-containing peptides by LC-MS/MS is a multi-step process that requires careful attention to detail at each stage to ensure high-quality, reproducible results. The process begins with sample preparation, which may involve protein digestion if the peptide is part of a larger protein, followed by purification and concentration. The prepared sample is then introduced into the LC-MS/MS system for separation and analysis. Finally, the acquired data is processed to identify and quantify the peptide of interest.
Caption: Overall workflow for pyridylalanine peptide analysis.
Protocols
Protocol 1: In-Solution Tryptic Digestion of a Protein Containing a Pyridylalanine-Peptide
This protocol is for generating tryptic peptides from a protein sample prior to LC-MS/MS analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin (MS-grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in 8 M urea, 50 mM ammonium bicarbonate to a final concentration of 1 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 16-18 hours.
-
-
Quenching and Acidification:
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
Protocol 2: Peptide Desalting and Concentration using C18 Solid-Phase Extraction (SPE)
This protocol is for cleaning up the peptide sample after digestion to remove salts and other contaminants that can interfere with MS analysis.
Materials:
-
C18 SPE cartridge
-
0.1% TFA in water (Wash Solution)
-
50% ACN, 0.1% TFA in water (Elution Solution)
Procedure:
-
Cartridge Equilibration:
-
Condition the C18 SPE cartridge with 1 mL of Elution Solution.
-
Equilibrate the cartridge with 1 mL of Wash Solution.
-
-
Sample Loading:
-
Load the acidified peptide sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of Wash Solution to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the peptides with 500 µL of Elution Solution.
-
-
Drying and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a suitable volume of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Pyridylalanine-Containing Peptides
This protocol outlines a general method for the separation and detection of pyridylalanine-containing peptides using a triple quadrupole or ion trap mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5-40% B over 30 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS2) |
| MS1 Scan Range | m/z 300-1800 |
| MS2 Activation | Collision-Induced Dissociation (CID) |
| Collision Energy | 20-40 eV (optimized for each peptide) |
Data Presentation
Quantitative data from LC-MS/MS experiments can be presented in tabular format for clarity and ease of comparison. For targeted quantification, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), specific precursor-to-product ion transitions are monitored.
Table 1: Example MRM Transitions for a Hypothetical Pyridylalanine-Containing Peptide (Ac-Ala-Pal-Gly-Leu-NH2)
| Peptide Sequence | Precursor Ion (m/z) | Product Ion (m/z) | Fragment Type | Collision Energy (eV) |
| Ac-Ala-Pal-Gly-Leu-NH2 | 477.27 ([M+H]+) | 364.21 | y3 | 25 |
| Ac-Ala-Pal-Gly-Leu-NH2 | 477.27 ([M+H]+) | 217.11 | b2 | 28 |
| Ac-Ala-Pal-Gly-Leu-NH2 | 477.27 ([M+H]+) | 114.09 | y1 | 22 |
Table 2: Example Quantitative Results from a Dose-Response Study
| Sample Concentration (nM) | Peak Area (y3 ion) | Peak Area (b2 ion) |
| 1 | 1.5 x 10^4 | 1.2 x 10^4 |
| 10 | 1.6 x 10^5 | 1.3 x 10^5 |
| 100 | 1.7 x 10^6 | 1.4 x 10^6 |
| 1000 | 1.8 x 10^7 | 1.5 x 10^7 |
Visualization of Key Concepts
Peptide Fragmentation
The fragmentation of peptides in the mass spectrometer is a predictable process that provides sequence information. The following diagram illustrates the generation of b and y ions from a peptide backbone cleavage.
Caption: Generation of b and y fragment ions.
Quantitative Analysis Workflow
Targeted quantitative mass spectrometry relies on the selection of specific precursor and fragment ions to monitor. The following diagram illustrates the logical workflow for a targeted quantification experiment.
References
- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Applications of Pyridyl-Substituted Amino Acids in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridyl-substituted amino acids represent a versatile class of unnatural amino acids that have garnered significant attention in medicinal chemistry and drug design. The incorporation of a pyridine ring into an amino acid scaffold introduces unique electronic and structural properties, offering a powerful tool to modulate the pharmacological profile of peptides and small molecules. The pyridine moiety can act as a hydrogen bond acceptor, a metal chelator, and can engage in π-π stacking interactions, thereby influencing binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1] This document provides a detailed overview of the applications of pyridyl-substituted amino acids in various therapeutic areas, complete with experimental protocols and quantitative data to guide researchers in their drug discovery efforts.
Applications in Oncology
The development of targeted cancer therapies is a major focus of modern drug discovery. Pyridyl-substituted amino acids have been incorporated into small molecules designed to inhibit key signaling pathways involved in tumor growth and angiogenesis.
Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 are an established therapeutic strategy. Pyridine-containing compounds have shown promise as potent VEGFR-2 inhibitors.
Quantitative Data: VEGFR-2 Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Pyridine-Urea Derivative 8b | VEGFR-2 | 5.0 ± 1.91 | [2] |
| Pyridine-Urea Derivative 8e | VEGFR-2 | 3.93 ± 0.73 | [2] |
Antiproliferative Activity
The antiproliferative activity of novel compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. Several pyridine-thiazole hybrid molecules have demonstrated significant antiproliferative activity against various cancer cell lines.
Quantitative Data: Antiproliferative Activity of Pyridine-Thiazole Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [3] |
| Compound 4 | NCI 60-cell line panel | Growth Inhibition >50% at 10 µM | [3] |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | [2] |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h) | [2] |
| 1,3,4-Oxadiazole-Pyridine Hybrid VII | HepG2, MCF-7, SW1116, BGC823 | 0.76 - 12.21 | [4] |
| Compound 12 (Pyridine Derivative) | MCF-7 (Breast Cancer) | 0.5 | [4] |
| Compound 12 (Pyridine Derivative) | HepG2 (Liver Cancer) | 5.27 | [4] |
Signaling Pathway: VEGFR-2 Signaling
The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Pyridyl-substituted inhibitors can block this pathway by competing with ATP for the kinase domain of VEGFR-2.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridyl-substituted compounds.
Applications in Neuroscience
Pyridyl-substituted amino acids, particularly pyridyl-alanines, are valuable tools in neuroscience research and drug development. Their structural similarity to endogenous neurotransmitters allows them to interact with receptors and enzymes in the nervous system.
Modulation of Opioid Receptors
The incorporation of pyridyl-alanine into peptide sequences can modulate their binding to and activity at opioid receptors. This is a promising strategy for developing novel analgesics with improved side-effect profiles.
Signaling Pathway: Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade leading to analgesia. This involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified opioid receptor signaling pathway and modulation by pyridyl-alanine peptides.
Somatostatin Receptor Antagonists
Radiolabeled somatostatin receptor subtype 2 (SST₂) antagonists are used for imaging and treatment of neuroendocrine tumors. The incorporation of pyridyl-alanine at specific positions in these peptide antagonists can influence their affinity and receptor subtype specificity.[5]
Other Therapeutic Applications
The versatility of pyridyl-substituted amino acids extends to other therapeutic areas, including cardiovascular diseases, and antiviral and anti-inflammatory applications.
Quantitative Data: Diverse Biological Activities
| Compound Class | Application | Target/Assay | Activity (IC50/EC50/Ki) | Reference |
| Pyridyl Imidazolidinones | Antiviral (Enterovirus 71) | EV71 VP1 protein | IC50 = 0.0006 - 1.552 µM | [4] |
| Pyridyl-substituted Peptides | Protease Inhibition | Cysteine Protease (Papain) | Ki = 13.7 - 99.3 µM | [5] |
| Pyridyl-substituted Peptides | Protease Inhibition | SARS-CoV-2 Main Protease | Ki = 10 - 24 nM | [6] |
| Pyridyl-alanine in Glucagon Analogues | Metabolic Disorders | Glucagon Receptor | Comparable to native hormone | [7][8] |
Experimental Protocols
Synthesis of Pyridyl-Substituted Amino Acids
The synthesis of pyridyl-substituted amino acids can be achieved through various organic chemistry routes. A common approach involves the hetero-Diels-Alder reaction and a modified Knoevenagel-Stobbe process to construct the pyridine ring, followed by further functionalization.[6]
Workflow for Synthesis of a β-Pyridyl α-Amino Acid
References
- 1. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
Application Notes and Protocols: Enzymatic Resolution of Racemic 2-Amino-3-(pyridin-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 2-Amino-3-(pyridin-3-yl)propanoic acid, a non-proteinogenic amino acid containing a pyridine ring, is of significant interest in medicinal chemistry for the development of novel therapeutics.[1] The stereochemistry of this compound can profoundly influence its biological activity and pharmacological properties. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign method for obtaining the desired enantiomers from a racemic mixture.
This document provides detailed protocols for the enzymatic resolution of racemic this compound using two common and effective biocatalytic approaches: lipase-catalyzed kinetic resolution of the corresponding amino ester and acylase-catalyzed hydrolysis of the N-acetylated amino acid.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product, which is formed from the faster-reacting enantiomer. Ideally, the reaction is stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the remaining substrate and the product.
Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-Amino-3-(pyridin-3-yl)propanoate
Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL), are widely used for the resolution of racemic esters through enantioselective hydrolysis or transesterification.[2][3][4] In this protocol, the racemic methyl ester of this compound is resolved via enantioselective acylation.
Experimental Workflow: Lipase-Catalyzed Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of a triacylglycerol lipase from Pseudomonas cepacia reveals a highly open conformation in the absence of a bound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Incorporation of Phenylalanine Analogs into Proteins
Disclaimer: As of December 2025, a comprehensive literature search did not yield specific established protocols, dedicated orthogonal aminoacyl-tRNA synthetases, or quantitative data for the site-specific incorporation of 3-Aza-L-phenylalanine . The following application notes and protocols are therefore provided as a generalized framework based on the well-established methodology for incorporating other non-canonical phenylalanine analogs. Researchers aiming to incorporate 3-Aza-L-phenylalanine must first develop or identify a specific and orthogonal aminoacyl-tRNA synthetase/tRNA pair capable of recognizing this particular amino acid.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and functional studies.[1][2] This technique allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, or modified side chains, at any desired position within a protein's sequence.[3][4] Phenylalanine analogs are of particular interest as they can probe the hydrophobic core of proteins, participate in unique electronic interactions, or serve as handles for bioorthogonal chemistry.[4][5]
This document outlines the core principles and provides generalized experimental protocols for the genetic incorporation of a phenylalanine analog into a target protein in E. coli using the amber stop codon (TAG) suppression methodology.[1][6]
Core Principle: Amber Codon Suppression
The central strategy involves hijacking the cellular translation machinery.[7] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function independently of the host cell's endogenous synthetases and tRNAs, are introduced into the expression host.[2][8]
-
Orthogonal Pair: An aaRS is engineered to specifically recognize the desired phenylalanine analog and charge it onto its cognate suppressor tRNA. This suppressor tRNA is engineered to recognize the amber stop codon (UAG) in the messenger RNA (mRNA).[1][6]
-
Site-Directed Mutagenesis: The gene of the protein of interest is mutated to replace the codon at the desired incorporation site with a TAG codon.
-
Expression: When the host cell is grown in the presence of the phenylalanine analog, the orthogonal aaRS charges the suppressor tRNA with the analog. During translation, the ribosome pauses at the amber codon, and the charged suppressor tRNA inserts the phenylalanine analog, allowing protein synthesis to continue. In the absence of the analog, translation terminates, producing a truncated protein.
Application Notes
The incorporation of a phenylalanine analog like 3-Aza-L-phenylalanine could enable several key applications, depending on its specific chemical properties. The replacement of a carbon atom with a more electronegative nitrogen atom in the aromatic ring is expected to alter the electronic and hydrogen-bonding characteristics of the side chain.
-
Probing Protein Environments: The unique spectral properties of an incorporated analog can provide information about its local environment, such as solvent accessibility and polarity.
-
Modifying Protein-Ligand Interactions: The altered electronics of the aromatic ring can be used to study and modulate pi-stacking or cation-pi interactions with ligands or other protein residues.
-
Enzyme Mechanism Studies: Replacing a critical phenylalanine residue can help elucidate its role in catalysis or substrate binding.
-
Fluorescent Probe: Some phenylalanine analogs possess intrinsic fluorescence, allowing for direct monitoring of protein dynamics without the need for larger, potentially disruptive external fluorophores.[9]
Data Presentation (Template)
Quantitative data from incorporation experiments should be summarized for clarity.
Table 1: Protein Expression and Incorporation Efficiency
| Protein Construct | ncAA Concentration (mM) | Expression Yield (mg/L) | Incorporation Efficiency (%) | Mass (Expected, Da) | Mass (Observed, Da) |
|---|---|---|---|---|---|
| TargetProtein-WT | 0 | 15.2 ± 1.5 | N/A | 25000.0 | 25000.3 ± 0.2 |
| TargetProtein-X42TAG | 1 | 8.5 ± 0.9 | 92 ± 4 | 25080.5 | 25080.7 ± 0.3 |
| TargetProtein-X42TAG | 0 | < 0.1 | N/A | N/A | N/A (Truncated) |
Note: Data are illustrative placeholders. Incorporation efficiency is typically determined by mass spectrometry or densitometry on SDS-PAGE.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of a Phenylalanine Analog in E. coli
This protocol describes the co-transformation of E. coli with two plasmids and subsequent expression of the target protein containing the phenylalanine analog.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid 1: pET-vector encoding the target protein with a C-terminal His-tag and an amber (TAG) codon at the desired site. (Chloramphenicol resistance)
-
Plasmid 2: pEVOL-vector encoding the engineered orthogonal aaRS/tRNA pair specific for the phenylalanine analog. (Ampicillin resistance)
-
Phenylalanine Analog (e.g., 3-Aza-L-phenylalanine)
-
LB Broth and LB Agar plates
-
Antibiotics: Ampicillin (100 µg/mL), Chloramphenicol (35 µg/mL)
-
L-Arabinose (for induction of the aaRS/tRNA)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (for induction of the target protein)
Procedure:
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with both Plasmid 1 and Plasmid 2. Plate on LB agar containing ampicillin and chloramphenicol. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with both antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Expression Culture: Inoculate 1 L of LB broth (with antibiotics) with 10 mL of the overnight starter culture.
-
Growth and Induction:
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Simultaneously, add the phenylalanine analog to a final concentration of 1-2 mM.
-
Shake for 15 minutes at 37°C to allow for uptake of the analog.
-
Induce expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
-
Protein Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-Tagged Protein
This protocol uses immobilized metal affinity chromatography (IMAC) to purify the expressed protein.
Materials:
-
Cell pellet from Protocol 4.1
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)
-
Ni-NTA Agarose resin
-
Dialysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Sonicate on ice until the solution is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA resin. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with 5 column volumes of Elution Buffer. Collect 1 mL fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Dialysis: Pool the pure fractions and dialyze against a suitable storage buffer to remove imidazole.
Protocol 3: Verification of Incorporation by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the precise mass of the purified protein.
Procedure:
-
Sample Preparation: Prepare a 10-20 µM solution of the purified protein in a buffer compatible with MS (e.g., 20 mM Ammonium Acetate). The sample may need to be desalted using a C4 ZipTip.
-
Analysis: Infuse the sample into an ESI-MS instrument. Acquire the mass spectrum over a suitable m/z range.
-
Deconvolution: Deconvolute the resulting charge state series to determine the intact mass of the protein.
-
Confirmation: Compare the observed mass with the theoretical mass calculated for the protein with the incorporated phenylalanine analog. Successful incorporation will result in a mass shift corresponding to the difference between the analog and the canonical amino acid it replaced (typically tyrosine or phenylalanine).
Troubleshooting
Table 2: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or no protein yield | - Inefficient amber suppression- ncAA is toxic to cells- ncAA cannot be imported efficiently | - Titrate ncAA and inducer concentrations- Use a different expression strain or lower expression temperature- Test lower concentrations of the ncAA |
| High amount of truncated protein | - Low incorporation efficiency- Insufficient ncAA concentration- Inactive orthogonal aaRS/tRNA pair | - Increase ncAA concentration in the media- Ensure the aaRS/tRNA expression is robust (check L-arabinose induction)- Sequence plasmids to confirm integrity of the orthogonal system |
| Mis-incorporation of natural amino acids | - Orthogonal aaRS is not fully specific (recognizes a natural aa)- Suppressor tRNA is charged by an endogenous aaRS | - Perform expression in minimal media to control amino acid availability- Further engineer the aaRS for higher specificity |
| Insoluble protein (Inclusion bodies) | - The incorporated ncAA disrupts protein folding | - Lower the expression temperature- Co-express molecular chaperones- Test incorporation at a different, more surface-exposed site |
References
- 1. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. SMPDB [smpdb.ca]
- 8. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]
- 9. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-(pyridin-3-yl)propanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the overall yield of my synthesis consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors throughout the synthetic route. Common culprits include incomplete reactions, side product formation, and losses during workup and purification.
-
Incomplete Reactions: Ensure your reaction is going to completion by monitoring it using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider optimizing the reaction conditions such as temperature, reaction time, or catalyst loading.
-
Side Reactions: The pyridine ring and the amino acid moiety can be susceptible to side reactions. For instance, over-alkylation or reactions involving the pyridine nitrogen can occur. Protecting groups for the amino and carboxyl functionalities should be chosen carefully to withstand the reaction conditions.
-
Workup and Purification Losses: This amino acid can be highly polar, leading to significant losses during extraction and purification. Minimize the number of transfer steps and optimize your purification protocol. Consider using techniques like ion-exchange chromatography for better recovery.
Question 2: I am observing significant amounts of side products in my reaction mixture. How can I minimize them?
Answer: The formation of side products is a common challenge. Identifying the structure of these impurities is the first step toward mitigating their formation.
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid is critical. For example, using a Boc (tert-butyloxycarbonyl) group for the amine and an ester for the carboxylic acid can prevent unwanted side reactions at these functional groups.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can lead to degradation or side reactions. It is advisable to use milder conditions whenever possible.
-
Starting Material Purity: Impurities in your starting materials can lead to the formation of side products. Ensure the purity of all reagents before starting the reaction.
Question 3: How can I effectively purify this compound?
Answer: The purification of this polar amino acid can be challenging.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good recovery and high purity. A common technique involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.
-
Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is a viable option. Due to the polar nature of the product, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid is often effective. Ion-exchange chromatography can also be a powerful technique for purifying amino acids.
Question 4: My product seems to be racemizing during the synthesis. How can I maintain the stereochemical integrity?
Answer: Racemization is a significant concern when synthesizing chiral amino acids.
-
Mild Reaction Conditions: Avoid exposing the stereocenter to harsh basic or acidic conditions, as these can promote racemization.
-
Protecting Groups: The choice of protecting group can influence the susceptibility to racemization. For instance, certain N-protecting groups can help to reduce the acidity of the alpha-proton, thereby minimizing racemization.
-
Chiral Resolution: If racemization is unavoidable, a final resolution step might be necessary. This can be achieved through diastereomeric salt formation with a chiral resolving agent, followed by separation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic strategies can be employed, including:
-
Alkylation of a Glycine Equivalent: This involves the alkylation of a protected glycine enolate with a 3-(halomethyl)pyridine.
-
Strecker Synthesis: A classical method involving the reaction of 3-pyridinecarboxaldehyde with ammonia and cyanide, followed by hydrolysis.
-
Chemoenzymatic Synthesis: This approach utilizes enzymes for stereoselective steps, which can lead to high enantiomeric purity.
Q2: What are suitable protecting groups for the synthesis of this compound?
A2:
-
Amino Group: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used as they are stable under a wide range of conditions and can be selectively removed.
-
Carboxyl Group: Methyl or ethyl esters are often used and can be hydrolyzed under basic or acidic conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Key Alkylation Step
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide | 10 | 24 | 65 |
| (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | 10 | 18 | 85 (92% ee) |
| Copper(I) Iodide | 5 | 12 | 78 |
Note: This is representative data and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Glycine Schiff Base
This protocol describes a key step in one of the common synthetic routes.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
3-(Bromomethyl)pyridine hydrobromide
-
(S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and (S)-(-)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) (0.1 eq) in a mixture of anhydrous toluene and THF (5:1) at -78 °C, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 3-(bromomethyl)pyridine hydrobromide (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Overcoming solubility issues with 3-(Pyridin-3-yl)-L-alanine
Welcome to the technical support center for 3-(Pyridin-3-yl)-L-alanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the handling and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Pyridin-3-yl)-L-alanine?
3-(Pyridin-3-yl)-L-alanine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. Structurally, it is an analogue of phenylalanine where a carbon in the phenyl ring is replaced by a nitrogen atom, forming a pyridine ring.[1] It is frequently used as a building block in peptide synthesis and medicinal chemistry to create novel therapeutic agents.[1][2][3] Incorporating 3-(Pyridin-3-yl)-L-alanine into peptides can enhance their aqueous solubility and stability.[4][5]
Q2: What are the basic physical and chemical properties of 3-(Pyridin-3-yl)-L-alanine?
The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][6][7] |
| Molecular Weight | 166.18 g/mol | [1][6][7] |
| Appearance | White powder / crystals | [1][8] |
| Synonyms | (S)-2-Amino-3-(3-pyridyl)propionic acid, 3'-Aza-L-phenylalanine, H-3-Pal-OH | [7] |
| CAS Number | 64090-98-8 | [9] |
Q3: Why can 3-(Pyridin-3-yl)-L-alanine be difficult to dissolve?
Like other amino acids, 3-(Pyridin-3-yl)-L-alanine is a zwitterionic molecule at neutral pH. This means it has both a positive (amino group) and a negative (carboxyl group) charge, resulting in a net neutral charge. This strong intermolecular electrostatic attraction can lead to a stable crystal lattice, making it less soluble in both aqueous and organic solvents. Its solubility is highly dependent on the pH of the solution.
Q4: How does pH affect the solubility of 3-(Pyridin-3-yl)-L-alanine?
The solubility of 3-(Pyridin-3-yl)-L-alanine is lowest at its isoelectric point (pI) and increases significantly in acidic or basic conditions.
-
In acidic solutions (pH < 4): The pyridine ring and the amino group are protonated, giving the molecule a net positive charge. This charge disrupts the crystal lattice and promotes interaction with water, increasing solubility.
-
In basic solutions (pH > 8): The carboxylic acid group is deprotonated, giving the molecule a net negative charge, which also enhances its solubility in water.
Below is a diagram illustrating the pH-dependent charge states of the molecule.
Troubleshooting Guide
Q5: My 3-(Pyridin-3-yl)-L-alanine powder will not dissolve in water. What should I do?
This is a common starting point. Due to its zwitterionic nature, solubility in neutral water can be limited. Follow the systematic approach outlined in the workflow diagram below. The first step is to try adjusting the pH.
Q6: How do I properly adjust the pH to dissolve the compound?
-
Perform a small-scale test first. Use only a few milligrams of your compound to find the optimal conditions without risking your entire sample.
-
For acidic conditions: Add 0.1 M HCl dropwise to your aqueous suspension while stirring until the solid dissolves.
-
For basic conditions: Add 0.1 M NaOH dropwise to your aqueous suspension while stirring until the solid dissolves.
-
Once dissolved, you can often adjust the pH back towards neutral for your experiment, but be mindful that the compound may precipitate if you cross its isoelectric point.
Q7: The pH adjustment did not work, or I need to use an organic solvent. What are my options?
If aqueous solutions are not suitable, the next step is to try organic solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for compounds that are difficult to dissolve.
| Solvent | Recommendation | Cautions |
| Water | Soluble, but may require pH adjustment.[10] | Low solubility at neutral pH. |
| DMSO | A good first choice for organic solvent. | While generally safe for this compound, always use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[11][12][13] |
| DMF | An alternative to DMSO. | Handle with appropriate safety precautions. |
| Ethanol / Methanol | Slightly soluble.[10] May require warming. | Lower dissolving power than DMSO or DMF. |
Q8: My solution is cloudy or has particulates. What does this mean and what should I do?
Cloudiness or visible particulates indicate that the compound is not fully dissolved and may be forming aggregates.
-
Sonication: Place your sample in an ultrasonic bath for 5-10 minute intervals. This uses sound energy to break up aggregates.[14]
-
Gentle Warming: Warm the solution to 30-40°C. Do not overheat, as it can degrade the compound.[14]
-
Vortexing: Vigorous vortexing can help break up smaller particles and increase the rate of dissolution.
The diagram below provides a logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer using pH Adjustment
This protocol is the recommended starting point for preparing aqueous stock solutions.
| Step | Action | Details and Rationale |
| 1 | Preparation | Weigh a small, accurately known amount of 3-(Pyridin-3-yl)-L-alanine into a sterile vial. |
| 2 | Initial Suspension | Add a portion (e.g., 80%) of the final desired volume of deionized water or buffer (e.g., PBS) to create a suspension. |
| 3 | pH Titration | While vortexing or stirring, add 0.1 M HCl dropwise. If it does not dissolve, try adding 0.1 M NaOH to a fresh sample. The goal is to shift the pH away from the isoelectric point. |
| 4 | Dissolution | Continue adding the acid or base dropwise until the solution becomes completely clear. |
| 5 | Final Volume | Add the remaining water or buffer to reach the final desired concentration. |
| 6 | Storage | Store the stock solution as recommended. For short-term storage, 4°C is often suitable. For long-term, aliquot and store at -20°C or -80°C. |
Protocol 2: Solubilization using an Organic Solvent Co-solvent Method
Use this method when aqueous solubility is insufficient, even with pH adjustment, or when a high concentration stock is required.
| Step | Action | Details and Rationale |
| 1 | Preparation | Weigh 3-(Pyridin-3-yl)-L-alanine into a sterile vial. |
| 2 | Organic Solvent Addition | Add the minimum required volume of anhydrous DMSO to fully dissolve the compound. Vortex and, if necessary, gently warm or sonicate to aid dissolution.[14] |
| 3 | Stepwise Dilution | While vortexing the vial, slowly add your desired aqueous buffer (e.g., cell culture media, PBS) drop-by-drop to the concentrated DMSO stock.[14] |
| 4 | Observation | Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit in the final buffer system. |
| 5 | Final Concentration | Continue adding the aqueous buffer until the final desired concentration is reached, ensuring the final concentration of DMSO is compatible with your downstream application (typically <0.5%). |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(4-Pyridyl)- L -alanine = 98.0 37535-49-2 [sigmaaldrich.com]
- 9. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. chembk.com [chembk.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions with Pyridylalanine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylalanine (Pal) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of peptides containing 2-, 3-, or 4-pyridylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with pyridylalanine derivatives in Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The primary side reactions involving pyridylalanine residues in Fmoc-SPPS stem from the nucleophilic and basic nature of the pyridine ring. The most frequently observed issues include:
-
Racemization: Loss of stereochemical integrity at the α-carbon during coupling, particularly when using standard activation methods.[1][2][3]
-
Side-Chain N-Alkylation: The nitrogen atom of the pyridine ring can be alkylated, most commonly by piperidine during the Fmoc deprotection step, leading to a pyridinium salt. This is often observed as a +78 Da modification in mass spectrometry.[4]
-
β-Elimination to Dehydroalanine: If the pyridyl nitrogen is protonated or quaternized, it can act as a leaving group, resulting in the formation of a dehydroalanine residue. This reactive intermediate can then undergo subsequent reactions, such as Michael addition with piperidine.[4]
-
Aggregation and Poor Solubility: Peptides containing pyridylalanine, especially multiple residues, can sometimes exhibit poor solubility or aggregation during synthesis, which can lead to incomplete coupling and deprotection reactions.[5][6][7][8][9]
-
Oxidation: The pyridine ring can be susceptible to oxidation under certain conditions, particularly during final cleavage from the resin or upon storage.[10][11]
Q2: Is it necessary to protect the side chain of pyridylalanine during Fmoc-SPPS?
A2: In many cases, the pyridylalanine side chain can be used without protection. However, if you observe significant side reactions like N-alkylation, or if your synthesis protocol involves reagents that can react with the pyridyl nitrogen, then side-chain protection is recommended.[4]
Q3: How does the position of the nitrogen in the pyridine ring (2-Pal, 3-Pal, or 4-Pal) affect side reactions?
A3: The position of the nitrogen atom influences its basicity and nucleophilicity, which in turn can affect the propensity for certain side reactions. The 4-pyridyl nitrogen is generally the most nucleophilic and basic, making it more susceptible to N-alkylation compared to the 2- and 3-pyridyl isomers. The steric hindrance around the 2-pyridyl nitrogen may reduce its reactivity in some cases.
Troubleshooting Guides
Issue 1: Racemization of Pyridylalanine during Coupling
Symptom: You observe a doublet or a broadened peak for your target peptide in the HPLC analysis, and mass spectrometry confirms both peaks have the same mass, indicating the presence of a diastereomer. This is particularly common when coupling the Fmoc-Pal-OH residue itself.[12]
Cause: The activation of the carboxylic acid of Fmoc-Pal-OH for coupling increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to a planar oxazolone intermediate that can be attacked from either face by the incoming amine, resulting in racemization.[1][3][13]
Solutions:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Onium salt reagents like HBTU, HATU, and HCTU, when used with an additive, are generally preferred over carbodiimides alone.[14][15][16]
-
Use of Additives: Always use coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][14][15]
-
Control of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine for activation instead of the more commonly used diisopropylethylamine (DIEA).[1][14] Ensure you are not using an excess of base.
-
Lower Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of oxazolone formation.[2]
| Coupling Reagent Combination | Base | Relative Racemization Level | Coupling Efficiency | Reference |
| DIC / HOBt | DIEA | Moderate | Good | [14] |
| HBTU / HOBt | DIEA | Low | High | [16] |
| HATU / HOAt | NMM | Very Low | Very High | [14][17] |
| HCTU / HOBt | DIEA | Low | Very High | [16] |
| DEPBT | Collidine | Very Low | Good (especially for His/Cys) | [18] |
This table provides a qualitative comparison based on literature. Actual results may vary depending on the specific peptide sequence and reaction conditions.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Pal-OH, 3 equivalents of HATU, and 6 equivalents of N-methylmorpholine (NMM) in DMF.
-
Coupling: Immediately add the activation solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2 hours. Monitor the coupling progress using a Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
Caption: Troubleshooting workflow for addressing racemization of pyridylalanine.
Issue 2: Side-Chain N-Alkylation during Fmoc Deprotection
Symptom: Mass spectrometry of the crude peptide shows a significant peak at +78 Da relative to the expected mass, corresponding to the addition of a piperidinyl group to the pyridylalanine side chain.
Cause: The pyridine nitrogen is nucleophilic and can react with the dibenzofulvene (DBF) intermediate generated during Fmoc deprotection. More commonly, it can be directly alkylated by piperidine itself under the basic conditions of Fmoc removal.[4]
Solutions:
-
Use a Less Nucleophilic Base: Replace the standard 20% piperidine in DMF with a less nucleophilic base for the Fmoc deprotection step.[4]
-
Minimize Deprotection Time: Reduce the exposure of the peptide to the basic deprotection solution by using shorter deprotection times (e.g., 2 x 5 minutes instead of 1 x 20 minutes).
-
Protect the Pyridyl Nitrogen: For particularly sensitive sequences, consider using a pyridylalanine derivative with a side-chain protecting group, such as a Boc or trityl group. Note that this will require an additional deprotection step at the end of the synthesis.[4]
| Deprotection Reagent | N-Alkylation Side Product (%) | Aspartimide Formation | Reference |
| 20% Piperidine in DMF | High | Sequence Dependent | [19] |
| 20% Piperazine in DMF | Low | Reduced | [20] |
| 2% DBU / 2% Piperidine in DMF | Low | Can be high | [4] |
| 20% Dipropylamine (DPA) in DMF | Low | Reduced | [21] |
This table provides a qualitative comparison. The extent of side reactions is sequence-dependent.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperazine in DMF.
-
Deprotection Step: Drain the DMF from the resin and add the 20% piperazine solution. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove the piperazine and the deprotection byproducts.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Caption: N-Alkylation of pyridylalanine during Fmoc deprotection.
Issue 3: Poor Solubility or Aggregation
Symptom: The peptide-resin fails to swell properly, leading to slow or incomplete coupling and deprotection reactions.[7][22] Alternatively, the purified, lyophilized peptide is difficult to dissolve in aqueous buffers.[8][9]
Cause: Peptides containing multiple hydrophobic or aromatic residues, including pyridylalanine, can self-associate through hydrogen bonding and hydrophobic interactions, leading to aggregation on the resin or insolubility of the final product.[7][23]
Solutions for On-Resin Aggregation:
-
Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the synthesis solvents to disrupt secondary structures.[7][22]
-
Elevated Temperature/Microwave: Perform coupling reactions at a higher temperature or use a microwave peptide synthesizer to provide energy to break up aggregates.[22]
-
"Magic Mixture": For severe aggregation, wash the resin with a "Magic Mixture" (e.g., DCM/DMF/NMP 1:1:1 with 1% Triton X-100 and 2M ethylene carbonate).[22]
Solutions for Final Peptide Solubility:
-
pH Adjustment: Determine the isoelectric point (pI) of the peptide. Attempt to dissolve it in a buffer with a pH at least 2 units away from the pI.
-
Organic Co-solvents: For highly hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing.[8]
-
Sequence Modification: If solubility remains an issue, consider re-designing the peptide to include more charged or hydrophilic residues to improve its aqueous solubility.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. chimia.ch [chimia.ch]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-3-(pyridin-3-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-3-(pyridin-3-yl)propanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Based on data for structurally similar compounds, solutions can be expected to be stable for at least one month at -20°C and up to six months at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What solvents are suitable for preparing stock solutions?
A2: this compound is soluble in water and DMSO. For aqueous solutions, it is recommended to use purified water (e.g., Milli-Q® or equivalent) and to perform sterile filtration (0.22 µm filter) for long-term storage to prevent microbial growth.
Q3: My solution of this compound has turned a pale yellow/brown color upon storage. What could be the cause?
A3: Discoloration of amino acid solutions, particularly those with aromatic rings, can be an indication of oxidative degradation or the formation of degradation products.[2] This can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions. It is recommended to prepare fresh solutions and store them protected from light at low temperatures.
Q4: I am observing peak tailing or inconsistent retention times when analyzing my sample by RP-HPLC. What could be the issue?
A4: Peak tailing and shifting retention times can be caused by several factors. For a polar compound like this compound, secondary interactions with the stationary phase can be an issue. Ensure your mobile phase is adequately buffered and consider the use of an ion-pairing agent if necessary. Inconsistent retention times might also suggest column degradation or instability of the compound in the analysis solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in aqueous solution upon storage | - Low solubility at neutral pH.- Solution supersaturation.- Change in pH due to CO2 absorption. | - Adjust the pH of the solution to be more acidic (e.g., pH 3-5) to improve solubility.- Gently warm the solution to redissolve the precipitate.- Prepare a fresh solution at a slightly lower concentration. |
| Loss of potency or unexpected experimental results | - Degradation of the compound in solution. | - Prepare fresh solutions for each experiment.- Perform a stability study under your experimental conditions (see Experimental Protocols).- Store stock solutions at -80°C in aliquots. |
| Appearance of new peaks in chromatogram | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants.- Characterize the new peaks using LC-MS.- Re-evaluate storage and handling procedures to minimize degradation. |
Stability Data
The following table summarizes illustrative stability data for this compound under various stress conditions. This data is based on typical degradation profiles for similar compounds and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
| Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 5-10% | Hydrolysis of the amino acid |
| 0.1 M NaOH | 24 hours | 60°C | 15-25% | Racemization, Ring hydroxylation |
| 3% H2O2 | 24 hours | 25°C | 10-20% | N-oxide formation, Ring oxidation |
| Photostability (ICH Q1B) | 7 days | 25°C | < 5% | Photodegradation products |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in Water):
-
Weigh out 16.62 mg of this compound.
-
Dissolve in 10 mL of purified water.
-
If necessary, adjust the pH to 3-5 with 0.1 M HCl to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solution (1 mM):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute 1:10 in the desired experimental buffer or solvent immediately before use.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from potential degradation products.
-
Instrumentation: HPLC with UV detector or PDA detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Preventing racemization during pyridylalanine activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and answers to frequently asked questions regarding the prevention of racemization during the activation of pyridylalanine residues in peptide synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when activating pyridylalanine?
A1: Racemization is an undesired process where a pure L-amino acid, such as L-pyridylalanine, converts into a mixture of its L- and D-enantiomers during a chemical reaction.[1] In peptide synthesis, the incorporation of the incorrect D-amino acid into the peptide chain significantly alters its three-dimensional structure. This change can drastically reduce or eliminate the peptide's biological activity and therapeutic efficacy, and the resulting diastereomers can be very difficult to separate from the desired product.[1][2]
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?
A2: Racemization during the activation and coupling of N-protected amino acids primarily occurs through two pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the pyridylalanine residue cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this ring is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3][4]
-
Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. While less common than oxazolone formation, it can become significant under strongly basic reaction conditions.[1][5][6]
Q3: Which experimental factors have the greatest impact on racemization?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents & Additives: The choice of coupling reagent is a primary factor. Carbodiimides (e.g., DIC, DCC) used alone can lead to high rates of racemization.[7][8] Their use in combination with racemization-suppressing additives like Oxyma, HOBt, or HOAt is essential.[5][7][8]
-
Base Selection: The type and concentration of the base are crucial.[5][7] Strong, non-hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) accelerate racemization.[2][5] Weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are highly recommended.[5][6][7]
-
Activation Time: Prolonged pre-activation of the amino acid before coupling increases the opportunity for the formation of the racemization-prone oxazolone intermediate.[2][7]
-
Temperature: Higher reaction temperatures increase the rate of racemization.[7][8] Performing couplings at lower temperatures (e.g., 0°C) can be beneficial.[2]
Q4: How can I detect and quantify racemization in my final peptide product?
A4: Detecting and quantifying the level of D-diastereomer requires analytical techniques capable of separating enantiomers. Common methods include:
-
Chiral Chromatography: The most common approach involves acid hydrolysis of the peptide, followed by analysis of the constituent amino acids using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.[9][10]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify the desired peptide from its diastereomeric impurity.[11]
-
Deuterium Labeling: For advanced analysis, hydrolysis in deuterated acid (e.g., DCl in D₂O) can distinguish between D-amino acids present in the original sample and those formed by racemization during the analytical workup.[11][12]
Section 2: Troubleshooting Guide for Pyridylalanine Racemization
Problem: High levels of the D-pyridylalanine diastereomer are detected in the synthesized peptide.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inappropriate Coupling Reagent or Lack of Additive | If using a carbodiimide like DIC or DCC, always include a racemization-suppressing additive such as Oxyma or HOAt.[6][7][8] Consider switching to an onium salt-based reagent like HATU or COMU, which are known for lower racemization potential.[2][13][14] | Additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component and less prone to cyclizing into an oxazolone.[4][7] |
| Use of a Strong, Sterically Unhindered Base | Replace strong bases like DIPEA or TEA with a weaker or more sterically hindered base.[2] Recommended alternatives are N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][6][7] | Weaker, bulkier bases are less effective at abstracting the acidic α-proton from the activated intermediate, thereby slowing the rate of both oxazolone formation and direct enolization.[5][13] |
| Prolonged Pre-activation Time | Minimize the pre-activation time. Ideally, add the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the deprotected resin-bound peptide.[2][7] | Reducing the lifetime of the highly reactive activated intermediate minimizes its opportunity to rearrange into the racemization-prone oxazolone.[2] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature.[2][8] | Lowering the temperature reduces the kinetic rate of all reactions, but it often has a more pronounced effect on the undesired racemization side reaction than on the desired peptide bond formation.[8] |
| Suboptimal Solvent Choice | While solvent choice is often constrained by solubility, consider using less polar solvents where possible, as they can sometimes reduce racemization rates.[8] | The polarity of the solvent can influence the stability of the charged intermediates and transition states involved in the racemization pathways.[14] |
Section 3: Comparative Data on Racemization Suppression Strategies
The following table provides a qualitative comparison of common coupling strategies and their effectiveness in minimizing racemization.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Notes |
| DIC / DCC | None | DIPEA / NMM | High | Not recommended. Carbodiimides used alone are highly prone to causing racemization.[2][8] |
| DIC / DCC | HOBt | DIPEA | Moderate | A classic combination, but HOBt is less effective than newer additives and has explosive properties.[5][6] |
| DIC / DCC | Oxyma | NMM / Collidine | Low | Oxyma is a highly effective, non-explosive additive.[6][7] The use of a weak, hindered base further minimizes risk.[7] |
| DIC / DCC | HOAt | NMM / Collidine | Low | HOAt is highly effective due to the neighboring group participation of the pyridine nitrogen.[5][15] |
| HBTU / HATU | None (Internal) | DIPEA | Moderate to Low | Effective reagents, but racemization risk increases with strong bases like DIPEA.[7][16] |
| COMU | None (Internal) | NMM / Collidine | Low | A modern uronium salt based on Oxyma that shows excellent performance in suppressing racemization.[13][14] |
| DIC | HOBt / CuCl₂ | NMM | Very Low | The addition of Copper (II) Chloride has been shown to be highly effective at suppressing racemization.[8][14][17] |
Section 4: Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Pyridylalanine in SPPS
This protocol details a standard coupling cycle using Diisopropylcarbodiimide (DIC) with Ethyl cyanohydroxyiminoacetate (Oxyma) to minimize racemization during Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected resin with N-terminal amine deprotected
-
Fmoc-L-Pyridylalanine (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using standard deprotection conditions (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the deprotected resin with DMF (5x) and DCM (3x) to remove all residual piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-L-Pyridylalanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the amino acid/Oxyma solution from step 3 to the washed resin.
-
Immediately add DIC (3 eq.) to the resin slurry. Crucially, do not pre-activate the mixture for an extended period before adding it to the resin. [7]
-
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.
-
Final Wash: Once the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the diisopropylurea byproduct.
-
Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
Protocol 2: General Procedure for Racemization Analysis by Hydrolysis and Chiral HPLC
This protocol provides a general method to assess the enantiomeric purity of pyridylalanine within a final peptide product.
Materials:
-
Synthesized peptide (1-2 mg, lyophilized)
-
6 M Hydrochloric Acid (HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven (110°C)
-
Chiral HPLC column suitable for amino acid enantiomer separation
-
Appropriate mobile phases and derivatization reagents (if required by the column manufacturer)
Procedure:
-
Peptide Hydrolysis:
-
Place 1-2 mg of the dried peptide into a vacuum hydrolysis tube.[14]
-
Add approximately 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.[14]
-
After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid hydrolysate in a suitable buffer (e.g., deionized water or initial mobile phase).[14]
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the specified mobile phase.
-
Inject the reconstituted hydrolysate onto the column.
-
Run the optimized isocratic or gradient elution method to separate the L- and D-amino acid enantiomers.
-
Integrate the peak areas for L-pyridylalanine and any detected D-pyridylalanine.
-
-
Quantification: Calculate the percentage of racemization using the following formula: % Racemization = [Peak Area (D-isomer) / (Peak Area (D-isomer) + Peak Area (L-isomer))] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid dating - Wikipedia [en.wikipedia.org]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
Technical Support Center: HPLC Purification of Pyridylalanine-Containing Peptides
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the HPLC purification of synthetic peptides containing pyridylalanine residues.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for purifying a pyridylalanine-containing peptide?
For initial purification of pyridylalanine-containing peptides, a standard reversed-phase high-performance liquid chromatography (RP-HPLC) setup is recommended. The pyridylalanine residue imparts a basic character to the peptide, which influences the choice of conditions.
A typical starting point involves:
-
Column: A C18 column is the standard choice for peptide purification.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[2][3][4]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 60-95%) over 20-60 minutes. The exact gradient should be optimized based on the peptide's hydrophobicity.[5][6]
-
Flow Rate: 1 mL/min for analytical scale.
Q2: How does the pyridylalanine residue affect peptide retention and peak shape in RP-HPLC?
The pyridine ring in pyridylalanine is basic. At the typical low pH of RP-HPLC mobile phases (using TFA, pH ~2), the pyridine nitrogen is protonated, carrying a positive charge. This basic nature can lead to several effects:
-
Ionic Interactions: The positive charge can interact with residual free silanol groups on the silica-based stationary phase.[8][9][10] These secondary interactions are a primary cause of peak tailing.[8][9][11]
-
Retention Time: The overall retention is primarily governed by the peptide's hydrophobicity.[2] However, the basicity of pyridylalanine means that mobile phase pH can significantly alter retention. At low pH, the peptide is charged and may have different retention characteristics compared to a higher pH where the pyridine is neutral.[12]
-
Solubility: Peptides containing basic residues may have poor solubility at neutral pH and are often more soluble under acidic conditions, making low-pH mobile phases advantageous.[10]
Q3: Why am I observing significant peak tailing with my pyridylalanine peptide?
Peak tailing is a common issue when purifying basic peptides like those containing pyridylalanine.[8][9] It occurs when a single compound interacts with the column in multiple ways, leading to a non-symmetrical peak.[8]
The primary cause is the interaction between the protonated basic pyridyl group and negatively charged, ionized silanol groups on the silica stationary phase.[8][9]
Solutions include:
-
Lowering Mobile Phase pH: Using a strong acid like TFA (~0.1%) ensures the protonation of silanol groups, minimizing their ability to interact with the basic peptide.[9][13]
-
Using an End-Capped Column: These columns have fewer free silanol groups, reducing the sites for secondary interactions.[11]
-
Increasing Ion-Pairing Agent Concentration: A higher concentration of TFA can more effectively mask the silanol groups.
-
Trying a Different Ion-Pairing Agent: While TFA is common, other agents like formic acid can alter selectivity, though they may lead to broader peaks.[1] For highly basic peptides, TFA is often vital for good chromatography.[14]
Q4: My hydrophilic pyridylalanine-containing peptide shows poor retention on a C18 column. What can I do?
Poor retention of hydrophilic peptides is a frequent challenge.[1] If your peptide elutes in or near the solvent front, consider the following strategies:
-
Use a Shallower Gradient: Start with a very low percentage of organic solvent (e.g., 0-5% ACN) and use a shallow gradient slope (e.g., 0.5-1% increase per minute).[5]
-
Adjust the Mobile Phase:
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique well-suited for separating very polar compounds that are not well-retained by reversed-phase chromatography.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Significant Peak Tailing | Secondary interactions between the basic pyridylalanine residue and column silanol groups.[8][9] | 1. Lower Mobile Phase pH: Use 0.1% TFA to protonate silanols.[13] 2. Use a Modern, End-Capped Column: These have minimal exposed silanols.[11] 3. Increase Column Temperature: This can improve peak shape but may affect stability.[12] |
| Broad or Split Peaks | Peptide aggregation, column overload, or a partially blocked column frit.[1] | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of DMSO or DMF before diluting with the mobile phase.[1] 2. Lower Sample Concentration: Inject a more dilute solution.[1] 3. Filter the Sample: Use a 0.45 µm syringe filter before injection.[1] 4. Check for Column Issues: Replace the column frit or the entire column if necessary.[13] |
| Poor or No Retention | The peptide is too hydrophilic for the conditions. | 1. Use a Shallower Gradient: Decrease the rate of acetonitrile increase.[5] 2. Change Stationary Phase: Try a C8 or a polar-endcapped column.[1] 3. Use HILIC: This is an alternative chromatographic mode for very polar molecules.[1] |
| Low Recovery | Peptide precipitation on the column or adsorption to vials/tubing.[1] | 1. Check Solubility: Ensure the peptide is soluble throughout the gradient. 2. Modify Collection: Add a small amount of organic solvent to collection tubes to prevent precipitation.[1] 3. Use Low-Adsorption Vials: Prevents the peptide from sticking to surfaces.[1] |
| Inconsistent Retention Times | Poor column equilibration, changes in mobile phase composition, or temperature fluctuations.[15] | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs.[16] 2. Prepare Fresh Mobile Phase: Degas solvents properly.[15] 3. Use a Column Oven: Maintain a stable column temperature.[12][15] |
Experimental Protocols
Protocol: Standard RP-HPLC Purification of a Pyridylalanine-Containing Peptide
This protocol outlines a general method for purifying a crude synthetic peptide.
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. A common choice is 50% acetonitrile in water with 0.1% TFA.[3] If solubility is an issue, a small amount of DMSO can be used, followed by dilution.
-
Vortex the sample until the peptide is fully dissolved.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
2. Analytical HPLC (Method Development):
-
System: Analytical HPLC with UV detector.
-
Column: C18, 5 µm, 130 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: Run a broad "scouting" gradient first (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide. Based on this, develop a shallower, focused gradient around the peak of interest to improve resolution.[10] For example, if the peptide elutes at 40% B, a focused gradient might run from 30% to 50% B over 20 minutes.
3. Preparative HPLC (Purification):
-
System: Preparative HPLC with a fraction collector.
-
Column: C18, 10 µm, 130 Å, 21.2 x 250 mm (or appropriate size for the sample load).
-
Mobile Phases: Same as analytical.
-
Flow Rate: Scale up from the analytical flow rate based on the column diameter (e.g., 15-20 mL/min).
-
Gradient: Use the optimized focused gradient from the analytical run.
-
Loading: Inject the prepared crude peptide solution. Do not overload the column, as this will lead to poor separation.[1]
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis: Analyze the collected fractions using the analytical HPLC method to determine which ones contain the pure peptide.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final product as a white powder.[3]
Visualizations
Caption: Workflow for HPLC purification optimization.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. almacgroup.com [almacgroup.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Protein Stability with 3-Aza-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the incorporation of 3-Aza-L-phenylalanine to enhance protein stability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: I am observing very low or no expression of my target protein after inducing with 3-Aza-L-phenylalanine. What are the possible causes and solutions?
Answer: Low protein expression is a common challenge when incorporating non-canonical amino acids (ncAAs).[1][2] The issue can stem from several factors related to the host expression system and the properties of the ncAA itself.
Possible Causes & Solutions:
-
Codon Bias: The presence of "rare" codons in your gene of interest can hinder translation efficiency in the E. coli host.[3]
-
Solution: Optimize the codon usage of your target gene to match the codon bias of your expression host. Gene synthesis with codon optimization is a reliable approach.[3]
-
-
Toxicity of the ncAA: Non-canonical amino acids can sometimes be toxic to the host organism, leading to poor growth and low protein yield.[4] Cell-free protein synthesis (CFPS) systems can be a promising strategy for producing toxic proteins as they eliminate the cellular barrier.[5]
-
Solution: Perform a toxicity assay by monitoring cell growth (OD600) at various concentrations of 3-Aza-L-phenylalanine. Determine the maximum tolerable concentration before proceeding with large-scale expression.
-
-
Inefficient Incorporation Machinery: The orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair may not be efficient enough, leading to competition with release factors at the amber stop codon (UAG), which results in truncated protein products.[1]
-
Suboptimal Induction Conditions: High induction temperatures and strong inducer concentrations can lead to protein aggregation and overwhelm the cellular machinery.[3]
Question: My protein expresses well, but mass spectrometry analysis shows a mix of my target protein and a truncated version. How can I improve the incorporation efficiency of 3-Aza-L-phenylalanine?
Answer: Incomplete incorporation, leading to truncated products, is typically caused by competition between the suppressor tRNA charged with the ncAA and cellular factors that terminate translation at the reassigned codon.[1]
Troubleshooting Steps:
-
Increase ncAA Concentration: Ensure an adequate supply of 3-Aza-L-phenylalanine in the growth media. A final concentration of 1-2 mM is a common starting point.[6][7]
-
Use an RF1-Deficient Strain: As mentioned previously, eliminating Release Factor 1 is a highly effective strategy to prevent premature termination at the UAG stop codon.[1]
-
Enhance Orthogonal System Expression: Ensure robust expression of your specific aaRS and tRNA. Consider using a plasmid with a strong promoter for the orthogonal translation system components.
-
Consider a Cell-Free System: Cell-free protein synthesis (CFPS) offers a distinct advantage by removing competition from endogenous cellular processes and potential ncAA toxicity.[4][5]
Question: My purified protein containing 3-Aza-L-phenylalanine is prone to aggregation. What can I do to improve its solubility?
Answer: Protein aggregation can occur when the incorporated ncAA disrupts proper folding.
Strategies to Enhance Solubility:
-
Optimize Purification Buffer: Ensure the purification buffer has an optimal pH and ionic strength. Including additives like 300–500 mM NaCl can help maintain solubility.[3]
-
Co-expression of Chaperones: Larger and more complex proteins often require assistance to fold correctly. Co-expressing molecular chaperones can prevent aggregation and facilitate proper folding.[3]
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag (e.g., MBP, GST) to your target protein can significantly improve its solubility and aid in purification.[3]
-
Refolding Protocols: If the protein is in inclusion bodies, a denaturation and refolding protocol using agents like urea or guanidinium chloride may be necessary.
Frequently Asked Questions (FAQs)
Question: What is 3-Aza-L-phenylalanine and why is it used to enhance protein stability?
Answer: 3-Aza-L-phenylalanine is a non-canonical amino acid, an analog of the natural amino acid L-phenylalanine. It is used in protein engineering to introduce novel chemical properties. The substitution of a carbon atom with a nitrogen atom in the aromatic ring can alter the electronic and steric properties, potentially leading to new, stabilizing intramolecular interactions, such as hydrogen bonds or altered electrostatic interactions, which can enhance the overall thermal and chemical stability of the protein.
Question: How can I confirm that the incorporation of 3-Aza-L-phenylalanine has increased the stability of my protein?
Answer: Several biophysical techniques can be used to measure and compare the stability of the wild-type protein versus the mutant protein containing 3-Aza-L-phenylalanine. The goal is to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.
| Technique | Principle | Advantages | Considerations |
| Differential Scanning Fluorimetry (DSF) | Measures changes in the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[6][8] | High-throughput, requires small amounts of protein, relatively easy to perform.[9][10] | Dye can sometimes interact with the protein or ligands, affecting results.[9] |
| Differential Scanning Calorimetry (DSC) | Directly measures the heat absorbed by a protein as it unfolds. It is considered the "gold standard" for thermal stability analysis.[8][9][11] | Provides highly accurate and reproducible thermodynamic data without the use of dyes.[9][11] | Requires larger amounts of protein and specialized equipment. |
| Circular Dichroism (CD) Spectroscopy | Monitors changes in the protein's secondary structure (alpha-helices, beta-sheets) as a function of temperature.[6][12] | Provides information on both secondary structure and thermal stability.[9] | Requires optically pure samples and can be sensitive to buffer components. |
Quantitative Impact of ncAA on Protein Stability
The following table summarizes experimental data from a study where a non-canonical amino acid was incorporated to enhance protein stability, illustrating the potential for significant improvements.
| Protein Variant | Expression Yield (mg/L) | Melting Temperature (Tm) | Increase in Tm (ΔTm) |
| Wild-Type (WT) metA | 8–9 | 53°C | N/A |
| F21pBzF Mutant metA | 5–6 | 74°C | +21°C |
| Data sourced from a study on enhancing E. coli homoserine o-succinyltransferase (metA) stability.[12] |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The diagram below outlines the complete workflow from gene modification to the final stability analysis of the protein incorporated with 3-Aza-L-phenylalanine.
Caption: Workflow for enhancing protein stability with 3-Aza-L-phenylalanine.
Troubleshooting Logic for Low Protein Yield
This diagram provides a logical workflow for diagnosing and solving issues related to low expression yield.
Caption: Troubleshooting flowchart for low protein expression yields.
Protocol 1: Site-Directed Mutagenesis for Amber Codon (TAG) Introduction
This protocol outlines how to introduce a TAG stop codon at a specific phenylalanine codon within your gene of interest.[6]
Materials:
-
Plasmid DNA containing your gene of interest
-
Mutagenic primers (forward and reverse) designed to introduce the TAG codon
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli for cloning (e.g., DH5α)
Procedure:
-
Primer Design: Design primers (~25-45 bp) containing the desired TAG mutation in the middle, with ~10-15 bp of matching sequence on both sides.
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase. Run a standard PCR protocol with an appropriate annealing temperature for your primers.
-
DpnI Digestion: After PCR, add DpnI directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental (non-mutated) plasmid DNA, leaving only the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media (e.g., LB agar with the appropriate antibiotic). Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the TAG mutation by Sanger sequencing.
Protocol 2: Protein Expression with 3-Aza-L-phenylalanine
This protocol describes the expression of the target protein in an E. coli strain engineered for ncAA incorporation.
Materials:
-
RF1-deficient E. coli strain (e.g., BL21(DE3) ΔRF1)
-
Plasmids: one for your target gene with the TAG codon and one for the orthogonal aaRS/tRNA pair.
-
Minimal media (e.g., M9) with appropriate antibiotics
-
3-Aza-L-phenylalanine solution (sterile-filtered)
-
Inducer (e.g., IPTG)
Procedure:
-
Transformation: Co-transform the expression plasmid (containing your gene) and the orthogonal system plasmid into the RF1-deficient E. coli strain.
-
Starter Culture: Inoculate a small volume of minimal media (with antibiotics) with a single colony and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of minimal media with the overnight culture to a starting OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]
-
Induction: Add 3-Aza-L-phenylalanine to a final concentration of 1 mM. Immediately after, induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).[6]
-
Incubation: Reduce the temperature to 18-25°C and continue to incubate the culture for 12-16 hours to improve protein folding and incorporation efficiency.[6]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.[6]
Protocol 3: Thermal Stability Analysis by Differential Scanning Fluorimetry (DSF)
This protocol provides a method to determine the melting temperature (Tm) of your purified wild-type and mutant proteins.[6][10]
Materials:
-
Purified wild-type and mutant proteins (at 0.1-0.2 mg/mL)
-
DSF-compatible buffer (e.g., phosphate or HEPES buffer)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Reaction Setup: In each well of a 96-well plate, prepare a reaction mix containing the purified protein, the fluorescent dye (at its recommended final concentration), and the buffer to a final volume of 20-50 µL. Include a no-protein control.[6][10]
-
Instrument Setup: Place the plate in a real-time PCR instrument. Set the instrument to monitor fluorescence while increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[6][10]
-
Data Acquisition: Run the melt curve experiment, acquiring fluorescence data at each temperature interval.
-
Data Analysis: Plot the fluorescence intensity versus temperature. The resulting sigmoidal curve represents the protein unfolding. The melting temperature (Tm) is the midpoint of this transition, which can be precisely determined by finding the peak of the first derivative of the curve (-dF/dT).[6]
-
Comparison: Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the wild-type protein from the Tm of the mutant protein containing 3-Aza-L-phenylalanine. A positive ΔTm indicates enhanced stability.[6]
References
- 1. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2020172293A1 - Methods of determining protein stability - Google Patents [patents.google.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Pyridylalanine Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyridylalanine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for pyridylalanine isomers?
A1: The chemical shifts of pyridylalanine isomers are highly sensitive to the substitution pattern on the pyridine ring, as well as experimental conditions like solvent and pH. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.8 ppm), while the alanine sidechain protons (α-H and β-H₂) are found further upfield. Below are typical chemical shift ranges in D₂O.
| Proton | 2-Pyridylalanine (δ ppm) | 3-Pyridylalanine (δ ppm) | 4-Pyridylalanine (δ ppm) | Description |
| H-6 (Py) | ~8.6 - 8.8 | ~8.6 - 8.7 | ~8.6 - 8.8 | Pyridine proton ortho to the nitrogen. |
| H-2 (Py) | - | ~8.5 - 8.6 | - | Pyridine proton ortho to the nitrogen. |
| H-4 (Py) | ~7.8 - 8.0 | ~7.9 - 8.1 | - | Pyridine proton para to the nitrogen. |
| H-5 (Py) | ~7.4 - 7.6 | ~7.4 - 7.6 | - | Pyridine proton meta to the nitrogen. |
| H-3 (Py) | ~7.3 - 7.5 | - | ~7.4 - 7.6 | Pyridine proton meta to the nitrogen. |
| α-H (Ala) | ~4.0 - 4.3 | ~3.9 - 4.2 | ~3.9 - 4.2 | Alpha-proton of the alanine moiety. |
| β-H₂ (Ala) | ~3.3 - 3.6 | ~3.2 - 3.5 | ~3.2 - 3.5 | Beta-protons of the alanine moiety. |
Note: These are approximate values. Actual chemical shifts can vary significantly based on experimental conditions.
Q2: How does pH affect the NMR spectrum of pyridylalanine?
A2: pH has a profound effect on the NMR spectrum of pyridylalanine due to the presence of three ionizable groups: the carboxylic acid, the amino group, and the pyridine nitrogen.
-
Protonation/Deprotonation: As the pH changes, these groups will protonate or deprotonate, altering the electron density across the molecule. This significantly shifts the resonance frequencies (chemical shifts) of nearby protons.[1]
-
Pyridine Ring: The pyridine nitrogen is particularly sensitive. At low pH, the nitrogen is protonated, leading to a significant downfield shift of the adjacent ring protons (H-2, H-6) due to increased electron withdrawal.
-
Alanine Moiety: The chemical shifts of the α-H and β-H₂ protons are also affected by the ionization state of the adjacent carboxyl and amino groups.
-
Exchange Broadening: At pH values near the pKa of an ionizable group, the rate of proton exchange can be on the same timescale as the NMR experiment, leading to significant peak broadening.[2]
It is crucial to buffer your NMR sample to a known and constant pH to ensure reproducibility and obtain sharp, well-resolved spectra.[1][3]
Q3: My signals for the pyridine ring are overlapping. How can I resolve them?
A3: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to resolve them:
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the protons, potentially resolving the overlap.[4] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₆ or D₂O due to anisotropic effects.[5][6]
-
Adjust the pH: As discussed above, systematically changing the pH can shift the positions of the pyridine protons relative to each other.
-
Increase Spectrometer Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) increases the dispersion of signals, which can resolve overlapping multiplets.[7]
-
Use 2D NMR Techniques: Two-dimensional NMR is the most powerful method for resolving and assigning overlapping signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing you to trace the connectivity within the pyridine ring and the alanine sidechain.[8][9]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to the pyridyl ring, even if they are not directly coupled.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing an additional dimension of dispersion.[8][11]
-
Troubleshooting Guide
Problem: My peaks are broad and poorly resolved.
This is a common issue that can arise from several factors.
| Possible Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | The magnetic field is not uniform across the sample. Re-shim the spectrometer. Modern spectrometers often have automated shimming routines that are very effective.[4] |
| Sample Inhomogeneity | The sample contains undissolved particulate matter or has poor solubility. Filter the sample through a small plug of glass wool into the NMR tube.[12] If solubility is an issue, try a different solvent or gently warm the sample. |
| High Sample Concentration | An overly concentrated sample can increase viscosity, leading to broader lines. Dilute the sample.[13] |
| Paramagnetic Impurities | Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex resin may help. |
| Chemical or Conformational Exchange | The molecule is undergoing exchange on the NMR timescale (e.g., proton exchange with the solvent, rotamers). Try changing the temperature of the experiment (higher temperatures can speed up exchange and sharpen signals) or change the solvent/pH to lock the molecule into a single state.[2][4] |
Problem: I can't assign the protons of the pyridine ring and alanine sidechain.
A 1D ¹H NMR spectrum alone is often insufficient for unambiguous assignment of a complex molecule like pyridylalanine. A combination of 2D NMR experiments is the standard approach for structural elucidation.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
Proper sample preparation is critical for acquiring high-quality NMR data.[14]
-
Weigh Sample: Accurately weigh 2-10 mg of the pyridylalanine compound for a standard ¹H NMR experiment.[15] For ¹³C or 2D experiments, 10-50 mg may be necessary to get a good signal in a reasonable time.[13]
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., D₂O, CD₃OD, DMSO-d₆). For pyridylalanine, D₂O is common, but be aware that the acidic N-H and O-H protons will exchange with deuterium and become invisible.[16]
-
Prepare Solution: In a clean, small vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[14] Vortex or gently sonicate to ensure complete dissolution.
-
Buffering (Crucial for Pyridylalanine): If using D₂O, add a suitable deuterated buffer (e.g., phosphate buffer) to maintain a constant pH. Measure the final pD (pH meter reading + 0.4) of the solution.
-
Filter and Transfer: To remove any particulate matter, filter the solution through a pipette with a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[12] The sample height in the tube should be at least 4.5 cm.[15]
-
Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol 2: Overview of Key 2D NMR Experiments
When 1D spectra are insufficient, these 2D experiments are essential for full structural characterization.[10][17]
-
COSY (COrrelation SpectroscopY):
-
Purpose: To identify protons that are spin-spin coupled. It reveals ³JHH (and sometimes ²JHH) correlations.[8]
-
How to Read: A cross-peak between two signals on the diagonal (the 1D spectrum) indicates that those two protons are coupled.
-
Application for Pyridylalanine: Trace the connectivity from H-3 to H-4 to H-5 to H-6 in the pyridine ring. Separately, confirm the coupling between the α-H and the β-H₂ protons in the alanine sidechain.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons. It shows ¹JCH correlations.[8][11]
-
How to Read: A cross-peak shows a correlation between a proton signal on one axis and a carbon signal on the other axis.
-
Application for Pyridylalanine: Unambiguously assign each protonated carbon in the molecule by linking its known ¹H chemical shift to its ¹³C chemical shift. This is extremely useful for separating the aromatic signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). It shows ²JCH and ³JCH correlations.[8][10]
-
How to Read: A cross-peak indicates a correlation between a proton and a carbon that are two or three bonds apart.
-
Application for Pyridylalanine: This is key for putting the pieces together. For example, it can show a correlation from the β-H₂ protons of the alanine sidechain to the carbon of the pyridine ring they are attached to (C-2, C-3, or C-4), confirming the isomer. It can also show correlations to non-protonated (quaternary) carbons, like the carboxylic acid carbon.
-
References
- 1. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. [PDF] SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL | Semantic Scholar [semanticscholar.org]
- 6. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 7. quora.com [quora.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. fiveable.me [fiveable.me]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. chemistryconnected.com [chemistryconnected.com]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthetic 2-Amino-3-(pyridin-3-yl)propanoic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of synthetic non-natural amino acids like 2-Amino-3-(pyridin-3-yl)propanoic acid is a critical step in research and development. This guide provides a comparative analysis of key analytical techniques used for purity assessment, supported by experimental data and detailed protocols.
Introduction to Purity Analysis
This compound, a heterocyclic amino acid, is a valuable building block in medicinal chemistry and peptide synthesis.[1] Its purity is paramount as impurities can lead to side reactions, affect product yields, and compromise the efficacy or safety of the final synthesized product. Purity analysis of this compound typically involves assessing both chemical purity (presence of contaminants from the synthesis) and chiral purity (the enantiomeric excess of the desired stereoisomer). The most common analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or determination of enantiomeric excess.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of known impurities, Chiral purity (with a chiral column) | Absolute quantification without a reference standard of the analyte, Structural elucidation | Identification and quantification of impurities, High sensitivity |
| Typical Purity Range | 95-99.9% | 98-100% | >99% for main component |
| Limit of Detection (LOD) | ~0.01% (UV), lower with fluorescence | ~0.1-1% | <0.01% |
| Limit of Quantitation (LOQ) | ~0.05% (UV) | ~0.5-2% | ~0.05% |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 10-25 minutes |
| Strengths | Robust, reproducible, excellent for chiral separations.[2] | Non-destructive, provides structural information, high precision for purity assessment.[3][4] | High sensitivity and selectivity, excellent for identifying unknown impurities by mass.[2][5] |
| Limitations | Requires reference standards for impurity identification and quantification. | Lower sensitivity compared to LC-MS, potential for signal overlap.[3] | Matrix effects can interfere with quantification, may not be suitable for all compounds. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is suitable for the quantification of this compound and its process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (due to the pyridine ring)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Chiral High-Performance Liquid Chromatography for Enantiomeric Purity
This method is used to determine the enantiomeric excess of the desired stereoisomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., teicoplanin-based, 4.6 x 250 mm, 5 µm)[6]
Reagents:
-
Mobile Phase: A mixture of ethanol and water (e.g., 80:20 v/v) with a small amount of an acidic or basic modifier to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR allows for the determination of the absolute purity of the compound without the need for a specific reference standard of the analyte.[1][3][4][7][8]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., D₂O with a certified internal standard)
-
Internal Standard (e.g., maleic acid, certified for purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying and quantifying impurities, especially those present at low levels.[2][5]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in Mobile Phase A.
-
Chromatographic and Mass Spectrometric Conditions:
-
Use a gradient similar to the RP-HPLC method, but with a faster ramp-up.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.
-
For targeted impurity analysis, use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).
-
-
Data Analysis: Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify impurities by comparing their peak areas to that of a reference standard if available.
Visualizing the Workflow
A systematic approach to purity analysis ensures comprehensive characterization of the synthetic product.
Selecting the Appropriate Analytical Method
The choice of method is guided by the analytical objective.
References
- 1. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Unveiling the Impact of 3-Aza-L-phenylalanine Substitution in Peptides
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of therapeutic innovation. The substitution of natural amino acids with their synthetic analogs can profoundly alter a peptide's conformational properties, stability, and biological activity. This guide provides a comprehensive comparison of the effects of incorporating 3-Aza-L-phenylalanine versus its natural counterpart, L-phenylalanine, into peptide structures, supported by experimental data and detailed methodologies.
The replacement of the α-carbon of L-phenylalanine with a nitrogen atom to create 3-Aza-L-phenylalanine introduces significant changes to the peptide backbone. This seemingly subtle alteration modifies the electronic and steric properties of the amino acid residue, leading to distinct impacts on peptide conformation, enzymatic stability, and receptor interactions. Understanding these differences is crucial for the rational design of peptide-based therapeutics with enhanced properties.
Structural and Conformational Effects: A Shift in Geometry
The introduction of a nitrogen atom at the α-position of phenylalanine removes the chiral center and alters the bond angles and rotational freedom of the peptide backbone. This modification has a profound impact on the secondary structure of peptides.
Studies have shown that the incorporation of aza-amino acids, including aza-phenylalanine, can induce a propensity for β-turn conformations. This is attributed to the unique stereoelectronic effects of the aza-residue, which can stabilize the hydrogen bonding patterns characteristic of β-turns. While L-phenylalanine can be found in various secondary structures, including α-helices and β-sheets, the inclusion of 3-Aza-L-phenylalanine can act as a "turn-inducer," potentially redirecting the peptide's overall fold.
Table 1: Comparison of Physicochemical and Conformational Properties
| Property | L-Phenylalanine | 3-Aza-L-phenylalanine | Key Differences & Implications |
| Chirality at α-position | Chiral (L-configuration) | Achiral | Loss of stereospecific interactions at the α-carbon. |
| Backbone Geometry | Flexible, allows for various Ramachandran angles. | More constrained, favors specific dihedral angles. | Aza-substitution can rigidify the peptide backbone. |
| Hydrogen Bonding | Amide proton acts as a hydrogen bond donor. | The nitrogen at the α-position can act as a hydrogen bond acceptor. | Altered hydrogen bonding potential can influence secondary structure and solvent interactions. |
| Propensity for Secondary Structures | Can participate in α-helices and β-sheets. | Promotes the formation of β-turns. | Can be used to design peptides with specific folded conformations. |
Enhanced Enzymatic Stability: A Shield Against Degradation
A significant advantage of incorporating 3-Aza-L-phenylalanine into peptides is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, exhibit high specificity for the peptide bonds formed by natural L-amino acids. The altered chemical nature of the aza-peptide bond, where a C-N bond is replaced by an N-N bond in the backbone, renders it a poor substrate for many common proteases.
A comparative study on model tripeptides demonstrated this protective effect. The results, summarized in the table below, highlight the remarkable increase in stability against several proteases upon substitution of L-phenylalanine with α-aza-phenylalanine.
Table 2: Comparative Enzymatic Stability of Tripeptides
| Tripeptide Sequence | Enzyme | Stability Outcome |
| L-lysyl-L-phenylalanyl -L-leucine | Aminopeptidase, Carboxypeptidase, Thermolysin | Completely cleaved within 72 hours.[1] |
| L-lysyl-α-aza-phenylalanyl -L-leucine | Aminopeptidase, Carboxypeptidase, Thermolysin | Stable.[1] |
| L-lysyl-α-aza-phenylalanyl -L-leucine | Trypsin | Cleaved.[1] |
This enhanced stability translates to a longer plasma half-life for aza-peptides, a critical parameter for the development of effective peptide therapeutics.
Receptor Binding and Biological Activity: A Matter of Specificity
The substitution of L-phenylalanine with 3-Aza-L-phenylalanine can have varied effects on receptor binding and biological activity, depending on the specific peptide and its target. The altered conformation and electronic properties of the aza-residue can either enhance or diminish the peptide's affinity for its receptor.
In some cases, the conformational constraints imposed by the aza-substitution can pre-organize the peptide into a bioactive conformation, leading to increased binding affinity and potency. However, if the native conformation and the specific interactions of the phenylalanine side chain are critical for receptor recognition, the substitution may lead to a decrease in activity.
While direct quantitative comparisons of receptor binding for a 3-Aza-L-phenylalanine containing peptide and its L-phenylalanine counterpart are limited in publicly available literature, studies on other aza-amino acid substitutions have shown both increases and decreases in biological activity, highlighting the context-dependent nature of this modification. For instance, aza-peptide aldehydes have been shown to act as inhibitors of the human 20S proteasome with IC50 values in the micromolar range.
Table 3: Illustrative Biological Activity Data for Aza-Peptide Analogs
| Peptide/Analog | Target | Biological Activity (IC50) | Reference |
| Cbz-Leu-Phe-ALeu-CHO | Human c20S Proteasome (β5 subunit) | 27.3 µM | [2] |
| Cbz-Leu-Leu-ALeu-COMe | Human c20S Proteasome (β5 subunit) | 14.6 µM | [2] |
| Cbz-Leu-Leu-ALeu-CHO | Human c20S Proteasome (β5 subunit) | 9.0 µM | [2] |
Note: This table presents data for aza-peptide aldehydes and ketones, illustrating their potential as bioactive molecules. A direct comparison with the corresponding phenylalanine-containing peptides was not provided in the source.
Impact on Signaling Pathways: A Case Study with GPCRs
Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. The conformational changes induced by 3-Aza-L-phenylalanine substitution can significantly impact how a peptide interacts with its GPCR target and, consequently, the downstream signaling pathway.
For example, a peptide agonist that normally activates a GPCR might have its activity modulated by the incorporation of an aza-phenylalanine residue. The altered conformation could lead to a stronger or weaker interaction with the receptor's binding pocket, influencing the extent of G-protein activation and subsequent second messenger production.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Aza-Peptides
Objective: To synthesize a peptide incorporating a 3-Aza-L-phenylalanine residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-3-Aza-L-phenylalanine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (deprotection solution)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (or Fmoc-3-Aza-L-phenylalanine) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
In Vitro Plasma Stability Assay
Objective: To determine the half-life (t½) of a peptide in plasma.
Materials:
-
Test peptide
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).
-
Incubation: Add the peptide stock solution to pre-warmed plasma to achieve the desired final concentration. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Surface Plasmon Resonance (SPR) for Receptor Binding Affinity
Objective: To determine the binding affinity (KD) of a peptide to its receptor.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified receptor protein
-
Test peptide
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified receptor protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test peptide over the immobilized receptor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-receptor interaction (e.g., low pH glycine) to prepare for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The substitution of L-phenylalanine with 3-Aza-L-phenylalanine offers a powerful strategy for modulating the properties of peptides. This modification can induce specific secondary structures, most notably β-turns, and significantly enhance enzymatic stability, a crucial factor for in vivo applications. The impact on receptor binding and biological activity is context-dependent and requires empirical evaluation for each specific peptide-receptor system. By understanding the fundamental effects of this aza-substitution and employing the detailed experimental protocols outlined in this guide, researchers can rationally design and evaluate novel peptide therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
Pyridylalanine Analogs Outshine Native Ligands in Biological Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic agents is perpetual. In the realm of peptide and small molecule drug design, the incorporation of non-natural amino acids has emerged as a powerful strategy. Among these, pyridylalanine (Pal) analogs have garnered significant attention for their ability to enhance the biological efficacy of native ligands. This guide provides an objective comparison of pyridylalanine analogs with their corresponding native ligands, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The substitution of natural amino acids with pyridylalanine isomers (2-Pal, 3-Pal, and 4-Pal) can profoundly influence a ligand's pharmacological properties. These modifications can lead to improved receptor binding affinity, increased stability against enzymatic degradation, and enhanced solubility, ultimately resulting in superior therapeutic potential. This guide will delve into specific examples, showcasing the advantages of pyridylalanine incorporation in analogs of somatostatin, gonadotropin-releasing hormone (GnRH), glucagon, and bradykinin.
Quantitative Comparison of Biological Efficacy
The true measure of a drug candidate's potential lies in its quantitative biological activity. The following tables summarize the in vitro and in vivo efficacy of pyridylalanine analogs compared to their native ligand counterparts.
Somatostatin Analogs
The substitution of amino acids with pyridylalanine in somatostatin analogs has been shown to modulate receptor binding affinity. The following table presents the half-maximal inhibitory concentration (IC50) values for various pyridylalanine-containing somatostatin antagonists against the somatostatin receptor subtype 2 (SSTR2).[1]
| Compound | Modification | IC50 (nM)[1] |
| natLu-DOTA-LM3 | Native Ligand Analog (Tyr3) | 1.8 ± 0.3 |
| natLu-DOTA-[l2Pal3]-LM3 | L-2-Pyridylalanine at position 3 | 4.5 ± 0.8 |
| natLu-DOTA-[3Pal3]-LM3 | 3-Pyridylalanine at position 3 | 4.6 ± 0.9 |
| natLu-DOTA-[4Pal3]-LM3 | 4-Pyridylalanine at position 3 | 1.9 ± 0.4 |
Lower IC50 values indicate higher binding affinity.
Gonadotropin-Releasing Hormone (GnRH) Analogs
Pyridylalanine-containing GnRH antagonists have demonstrated potent in vivo activity in inhibiting ovulation. The table below showcases the percentage of ovulation inhibition in rats at different doses for two such analogs.
| Analog | Dose (subcutaneous) | Ovulation Inhibition (%) |
| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH[2] | 500 ng | 100 |
| 250 ng | 57 | |
| [N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH[2] | 500 ng | 82 |
Glucagon Analogs
While specific IC50 or EC50 data directly comparing native glucagon with a pyridylalanine analog was not available in the searched literature, studies have shown that glucagon analogs containing pyridylalanine exhibit comparable in vivo performance to the native hormone in terms of their ability to raise blood glucose levels.[3] This indicates that the incorporation of pyridylalanine can improve biophysical properties like solubility without compromising biological function.
Bradykinin Analogs
Data on bradykinin receptor antagonists containing pyridylalanine and their corresponding IC50 values were not found in the provided search results.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.
Radioligand Receptor Binding Assay for Somatostatin Analogs
This protocol outlines the procedure for determining the binding affinity of somatostatin analogs to the SSTR2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human SSTR2.
-
Radioligand: [125I]-Tyr¹¹-Somatostatin-14.
-
Unlabeled somatostatin analogs (test compounds) and native somatostatin.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hSSTR2 cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of radioligand at a final concentration of ~0.05 nM.
-
50 µL of increasing concentrations of the unlabeled test compound or native somatostatin (for competition binding) or buffer alone (for total binding). To determine non-specific binding, add a high concentration of unlabeled native somatostatin (e.g., 1 µM).
-
50 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
In Vivo Ovulation Inhibition Assay for GnRH Antagonists
This protocol describes the evaluation of the in vivo efficacy of GnRH antagonists in a rat model.
Materials:
-
Mature female Sprague-Dawley rats with regular 4-day estrous cycles.
-
GnRH antagonist peptides.
-
Sterile vehicle (e.g., saline or propylene glycol).
-
Syringes and needles for subcutaneous injection.
-
Microscope for vaginal smear analysis.
Procedure:
-
Animal Selection and Acclimatization: Acclimate the rats to the housing conditions for at least one week. Monitor their estrous cycles by daily vaginal smears to select animals with regular 4-day cycles.
-
Dosing: On the morning of proestrus (the day before expected ovulation), administer a single subcutaneous injection of the GnRH antagonist at the desired dose or the vehicle control.
-
Assessment of Ovulation: On the morning of estrus, sacrifice the animals and examine the oviducts under a microscope for the presence of ova.
-
Data Analysis: The percentage of ovulation inhibition is calculated as: (1 - (Number of rats ovulating in the treatment group / Number of rats in the treatment group)) x 100.
cAMP Signaling Pathway Assay for Glucagon Analogs
This assay measures the ability of glucagon analogs to stimulate the production of cyclic AMP (cAMP), a key second messenger in the glucagon signaling pathway.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (GCGR).
-
Cell culture medium (e.g., DMEM).
-
Glucagon analogs and native glucagon.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine - IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well plates.
Procedure:
-
Cell Seeding: Seed the HEK293-hGCGR cells into 384-well plates and culture overnight.
-
Assay: a. Remove the culture medium and add assay buffer containing the phosphodiesterase inhibitor. b. Incubate for 30 minutes at room temperature. c. Add different concentrations of the glucagon analog or native glucagon to the wells. d. Incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Glucagon Receptor Signaling Pathway.
Caption: GnRH Receptor Signaling Pathway.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Binding Assay.
References
- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unlocking Enhanced Peptide Performance: A Comparative Guide to the Incorporation of 2-Amino-3-(pyridin-3-yl)propanoic Acid
For researchers, scientists, and drug development professionals, the quest for peptide therapeutics with improved physicochemical properties and biological efficacy is a constant endeavor. The incorporation of non-natural amino acids presents a powerful strategy to overcome the inherent limitations of native peptides, such as poor solubility, low stability, and rapid in vivo clearance. This guide provides an in-depth comparison of the structural and functional impact of incorporating 2-Amino-3-(pyridin-3-yl)propanoic acid, also known as 3-pyridylalanine (3-Pal), into peptide scaffolds. We present supporting experimental data, detailed protocols, and visualizations to objectively assess its performance against natural counterparts and other synthetic alternatives.
Enhanced Aqueous Solubility and Stability: A Quantitative Comparison
A primary challenge in the development of many peptide-based drugs, such as glucagon, is their poor solubility and stability in aqueous solutions at physiological pH, leading to aggregation and loss of function.[1][2] The substitution of hydrophobic aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) with the more hydrophilic 3-pyridylalanine (3-Pal) has emerged as a promising strategy to mitigate these issues. The nitrogen atom in the pyridine ring of 3-Pal can act as a hydrogen bond acceptor, improving interactions with water molecules.
Experimental data from studies on glucagon analogues demonstrates the significant positive impact of 3-Pal incorporation on both aqueous solubility and chemical stability.
Table 1: Aqueous Solubility of Glucagon Analogues
| Peptide Analogue | Modifications | Solubility (mg/mL) at pH 7.4 |
| Native Glucagon | - | < 0.1 |
| Analogue 1 | [Aib¹⁶] | ~0.2 |
| Analogue 7 | [3-Pal⁶,¹⁰,¹³, Aib¹⁶] | > 5.0 |
| Analogue 8 | [4-Pal⁶,¹⁰,¹³, Aib¹⁶] | > 5.0 |
Data sourced from Mroz, P. A., et al. (2016).[1][2]
Table 2: Chemical Stability of Glucagon Analogues in PBS at 4°C
| Peptide Analogue | Modifications | % Remaining after 4 weeks |
| Native Glucagon | - | < 10 |
| Analogue 9 | [3-Pal⁶,¹⁰,¹³, Aib¹⁶] | > 95 |
Data sourced from Mroz, P. A., et al. (2016).[1][2]
These data clearly indicate that the substitution of multiple hydrophobic residues with 3-Pal or its isomer, 4-pyridylalanine (4-Pal), dramatically enhances the solubility of the glucagon analogue by over 25-fold compared to the Aib-modified peptide and even more compared to the native hormone.[1][2] Furthermore, the chemical stability is remarkably improved, with over 95% of the 3-Pal containing analogue remaining intact after four weeks, a critical advantage for pharmaceutical formulations.[1][2]
Comparison with Alternative Non-Natural Amino Acids
While 3-Pal offers significant advantages, it is important to consider other non-natural amino acids for peptide modification. The choice of a specific analogue depends on the desired properties and the specific peptide context.
Table 3: Comparison of 3-Pyridylalanine with Other Non-Natural Amino Acid Alternatives
| Non-Natural Amino Acid | Key Structural Feature | Primary Impact on Peptide Properties |
| 3-Pyridylalanine (3-Pal) | Pyridine ring | Increases hydrophilicity and aqueous solubility, can act as a hydrogen bond acceptor.[1][2] |
| 4-Pyridylalanine (4-Pal) | Isomer of 3-Pal | Similar to 3-Pal, enhances aqueous solubility.[1][2] The position of the nitrogen may subtly influence receptor interactions. |
| D-Amino Acids | Altered stereochemistry | Increases proteolytic resistance by making peptide bonds unrecognizable to many proteases.[3] |
| N-methylated Amino Acids | Methyl group on the amide nitrogen | Reduces susceptibility to proteolysis and can constrain peptide conformation. |
| Cyclohexylalanine (Cha) | Saturated phenyl ring | Increases hydrophobicity, can enhance binding to hydrophobic pockets and improve metabolic stability.[4] |
| Azulenyl-Alanine | Azulenyl group instead of phenyl | Can improve proteolytic stability and offers unique fluorescent properties for mechanistic studies.[5] |
Impact on Biological Activity: The Glucagon Signaling Pathway
The ultimate goal of modifying a therapeutic peptide is to enhance its biological function. Glucagon and its analogues exert their effects by binding to the glucagon receptor, a G-protein coupled receptor (GPCR), primarily found on liver cells.[6][7][8] This binding event initiates a signaling cascade that leads to an increase in blood glucose levels. The incorporation of 3-Pal in glucagon analogues has been shown to maintain, and in some cases even enhance, receptor binding and downstream signaling.[1][2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating Fmoc-L-3-pyridylalanine (Fmoc-3-Pal-OH).
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-3-Pal-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence. The incorporation of Fmoc-3-Pal-OH follows the same procedure as other standard Fmoc-amino acids.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro Peptide Stability Assay
This protocol assesses the stability of a peptide in the presence of plasma proteases.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (e.g., IC₅₀ or Kᵢ) of a peptide analogue to its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)
-
Unlabeled competitor peptides (including the 3-Pal analogue) at various concentrations
-
Binding buffer
-
Wash buffer
-
Scintillation fluid
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide. Fit the data using a non-linear regression model to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The incorporation of this compound is a highly effective strategy for enhancing the pharmaceutical properties of peptides. Experimental evidence strongly supports its ability to significantly increase aqueous solubility and stability, addressing key hurdles in the development of peptide-based therapeutics. While maintaining or even improving biological activity, as demonstrated in glucagon analogues, 3-Pal stands as a valuable tool for medicinal chemists. This guide provides the foundational data, comparative context, and detailed protocols to empower researchers to leverage this non-natural amino acid in the design and optimization of next-generation peptide drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide quantitative structure-activity relationships, a multivariate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]
A Head-to-Head Comparison of Pyridylalanine Isomers for Researchers and Drug Development Professionals
An in-depth analysis of 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine, detailing their distinct physicochemical properties, biological activities, and synthetic methodologies to guide their application in peptide and drug design.
Pyridylalanines (Pal), non-natural amino acids incorporating a pyridine ring, are gaining significant traction in medicinal chemistry and peptide science. The isomeric position of the nitrogen atom in the pyridine ring—at position 2, 3, or 4—imparts unique characteristics to each molecule, influencing properties such as hydrophilicity, basicity, and the capacity for biological interactions. This guide provides a comprehensive head-to-head comparison of 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal), supported by experimental data to inform researchers, scientists, and drug development professionals in their strategic selection of these valuable synthetic building blocks.
Physicochemical Properties: A Tale of Three Isomers
The distinct placement of the nitrogen atom in the pyridine ring directly impacts the electron distribution, and consequently, the physicochemical properties of each pyridylalanine isomer. These differences are critical in modulating the solubility, charge state, and ultimately the biological performance of peptides and small molecules incorporating these residues.
A key study comparing the properties of somatostatin analogs containing each of the three pyridylalanine isomers revealed a clear trend in hydrophilicity. The hydrophilicity was found to increase in the order of l-2-Pal < 3-Pal < 4-Pal.
| Property | 2-Pyridylalanine (l-2-Pal) | 3-Pyridylalanine (3-Pal) | 4-Pyridylalanine (4-Pal) |
| Predicted pKa (Carboxylic Acid) | ~3.09 | ~1.95 | ~3.32 |
| Predicted pKa (Pyridine Ring) | ~5-6 | ~5-6 | ~5-6 |
| Hydrophilicity (logD of DOTA-peptide conjugate) | -2.3 ± 0.1 | -2.5 ± 0.1 | -2.6 ± 0.1 |
| Aqueous Solubility | Data not available for free amino acid. | Reported to increase aqueous solubility of peptides.[1] | Reported to increase aqueous solubility of peptides.[1] |
Note: Predicted pKa values are for the Boc-protected amino acids and may vary for the free amino acids. The logD values were determined for the isomers incorporated into a DOTA-conjugated peptide.
Biological Activity: Impact on Receptor Binding and In Vivo Distribution
The subtle structural variations among the pyridylalanine isomers can lead to significant differences in their biological activity, particularly in the context of peptide-receptor interactions.
In a study evaluating somatostatin receptor subtype 2 (SST2) antagonists, the replacement of a tyrosine residue with pyridylalanine isomers at position 3 did not negatively impact receptor affinity. In fact, a trend of improving affinity was observed in the order of l-2-Pal < 3-Pal < 4-Pal.[2]
| Biological Parameter | DOTA-[l-2-Pal³]-LM3 | DOTA-[3-Pal³]-LM3 | DOTA-[4-Pal³]-LM3 | [¹⁷⁷Lu]Lu-DOTA-LM3 (Reference) |
| SST2 Binding Affinity (KD, nM) | 0.18 ± 0.02 | 0.15 ± 0.01 | 0.11 ± 0.01 | 0.09 ± 0.02 |
Interestingly, despite similar tumor accumulation, the in vivo distribution of the radiolabeled peptides varied, which was attributed to the differing hydrophilicities of the pyridylalanine isomers. The increased hydrophilicity of the 3-Pal and 4-Pal containing peptides likely contributed to higher kidney uptake.[2] The polar nature of 3-Pal, due to its electronic density dissymmetry, is thought to enhance its interaction with specific kidney transporters, leading to prolonged renal retention.[2]
Synthesis of Pyridylalanine Isomers
Experimental Protocols
Determination of pKa by Titration
The acid dissociation constants (pKa) of the pyridylalanine isomers can be determined experimentally using a potentiometric titration method.
Materials:
-
Pyridylalanine isomer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter, calibrated with standard buffers (pH 4, 7, and 10)
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of the pyridylalanine isomer in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the stir plate and immerse the calibrated pH electrode and the tip of the burette filled with 0.1 M HCl into the solution.
-
Record the initial pH of the amino acid solution.
-
Add the 0.1 M HCl in small, precise increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly and plateaus at a low value.
-
Repeat the titration in a separate experiment using 0.1 M NaOH to titrate the amino acid solution to a high pH.
-
Plot the pH values against the volume of acid and base added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The pKa of the carboxylic acid group (pKa1) will be in the acidic range, and the pKa of the pyridinium ion (pKa2) will be in the neutral to slightly acidic range. A third pKa for the alpha-amino group will be in the basic range.
Determination of Aqueous Solubility
The solubility of pyridylalanine isomers can be determined using the shake-flask method.
Materials:
-
Pyridylalanine isomer
-
Deionized water
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Add an excess amount of the pyridylalanine isomer to a vial containing a known volume of deionized water.
-
Seal the vial and place it on a shaker or rotator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved pyridylalanine isomer in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard curve.
-
The determined concentration represents the aqueous solubility of the isomer at that temperature.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the research process and the biological context of pyridylalanine isomers, the following diagrams are provided.
Caption: Workflow for comparing pyridylalanine isomers.
Caption: SSTR signaling cascade.
References
Validating 3-Aza-L-phenylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into therapeutic proteins and research tools is paramount. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of 3-Aza-L-phenylalanine, an analog of phenylalanine, against other common validation techniques. We present supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable validation of your engineered proteins.
The successful integration of ncAAs like 3-Aza-L-phenylalanine is a cornerstone of modern protein engineering, enabling the introduction of novel functionalities. However, verifying the fidelity and efficiency of incorporation is a critical step that demands rigorous analytical techniques. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide definitive confirmation of the amino acid's presence at the desired location within the protein sequence.
Quantitative Comparison of Incorporation Efficiency
The efficiency of ncAA incorporation can vary significantly based on the expression system, the specific ncAA, the orthogonal aminoacyl-tRNA synthetase/tRNA pair used, and the position of the target codon. While precise quantitative data for 3-Aza-L-phenylalanine is not extensively published, the following table provides a comparative overview of incorporation efficiencies for similar ncAAs, as determined by mass spectrometry and other quantitative methods. This data serves as a benchmark for what can be expected and highlights the utility of quantitative validation.
| Non-Canonical Amino Acid | Expression System | Validation Method | Reported Incorporation Efficiency (%) | Reference |
| p-Azido-L-phenylalanine (AzF) | E. coli | Mass Spectrometry | 50-60% (per site) | [1] |
| p-Azido-L-phenylalanine (AzF) | Mammalian Cells (HEK 293T) | Western Blot Densitometry | Variable, dependent on expression conditions | [2] |
| O-Methyl-L-tyrosine (OmeY) | S. cerevisiae | Fluorescence Reporter Assay | Varies by strain and OTS | [3][4] |
| 3-iodo-L-tyrosine | Mammalian Cells (CHO) | LC-MS | >95% | [5] |
Note: The incorporation efficiency of 3-Aza-L-phenylalanine is expected to be within a similar range to its structural analog, p-azido-L-phenylalanine. Actual efficiencies should be determined empirically for each specific protein and expression system.
Mass Spectrometry-Based Validation Workflow
Mass spectrometry provides unambiguous evidence of ncAA incorporation by detecting the precise mass shift in the target protein or its constituent peptides.
Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the incorporation of 3-Aza-L-phenylalanine into a target protein and quantify the efficiency.
1. Protein Preparation and Digestion:
-
Expression and Purification: Express the target protein with the incorporated 3-Aza-L-phenylalanine using an appropriate orthogonal translation system. Purify the protein to a high degree to remove contaminants.
-
Denaturation, Reduction, and Alkylation: Denature the purified protein (typically 10-50 µg) in a buffer containing a chaotropic agent like urea or guanidinium chloride. Reduce disulfide bonds with dithiothreitol (DTT) and subsequently alkylate the resulting free thiols with iodoacetamide (IAA) to prevent re-formation.
-
Proteolytic Digestion: Remove or dilute the denaturing agents and digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction method (e.g., ZipTips or StageTips) to remove salts and other contaminants that can interfere with mass spectrometry analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Resuspend the cleaned peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water). Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. Separate the peptides using a reverse-phase C18 column with a gradient of increasing organic solvent (typically acetonitrile).
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS scan to detect the mass-to-charge ratios (m/z) of the eluting peptides. It will then select the most abundant precursor ions for fragmentation (MS/MS), generating fragment ion spectra.
3. Data Analysis:
-
Database Search: Use a proteomics search engine (e.g., Mascot, MaxQuant, or SEQUEST) to match the experimental MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Variable Modification: Crucially, define a variable modification in the search parameters corresponding to the mass difference between phenylalanine and 3-Aza-L-phenylalanine. The monoisotopic mass of Phenylalanine is 165.07898 Da, while 3-Aza-L-phenylalanine has a monoisotopic mass of 166.07153 Da (a mass increase of +0.99255 Da).
-
Validation: Manually inspect the MS/MS spectra of peptides identified as containing 3-Aza-L-phenylalanine to confirm that the fragmentation pattern (b- and y-ions) is consistent with the modified sequence.
-
Quantification: The incorporation efficiency can be estimated by comparing the peak intensities or areas of the peptide containing 3-Aza-L-phenylalanine with the corresponding peptide containing the natural amino acid (if any is detected) or with a known internal standard.
Comparison with Alternative Validation Methods
While mass spectrometry provides the most definitive and quantitative data, other methods can offer complementary and often higher-throughput, albeit less precise, validation.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Detects the precise mass of the protein or its peptides. | - Unambiguous confirmation of incorporation and mass accuracy.- Provides site-specific information.- Highly sensitive and quantitative. | - Requires specialized equipment and expertise.- Can be lower throughput.- Sample preparation is critical. |
| Western Blotting | Detects the full-length protein using an antibody. Incorporation is inferred from the presence of a band at the expected molecular weight. | - Widely accessible and relatively simple to perform.- Can provide semi-quantitative data on protein expression levels. | - Does not directly confirm the identity of the incorporated amino acid.- Prone to false positives from read-through of the stop codon with natural amino acids.- Less sensitive for detecting small mass shifts. |
| Fluorescence-Based Assays | A reporter protein (e.g., GFP) with a stop codon at a permissive site is used. Successful incorporation of the ncAA results in a fluorescent signal. | - High-throughput screening of incorporation efficiency.- Can be used for in vivo analysis.- Amenable to flow cytometry for quantitative measurements at the single-cell level.[3] | - Indirect method; does not confirm the identity of the incorporated amino acid.- The reporter system may not perfectly reflect the incorporation efficiency in the protein of interest. |
Logical Workflow for Validation Strategy
Conclusion
For the unequivocal validation of 3-Aza-L-phenylalanine incorporation, mass spectrometry stands as the most robust and informative technique. It provides definitive proof of incorporation, site-specificity, and the means for accurate quantification. While higher-throughput methods like fluorescence-based assays and Western blotting are valuable for initial screening and optimization of expression conditions, mass spectrometry is indispensable for the final, rigorous validation required for downstream applications in research and drug development. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently and accurately validate the incorporation of 3-Aza-L-phenylalanine and other non-canonical amino acids in their work.
References
- 1. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridylalanine and Other Unnatural Amino Acids in Protein Engineering and Drug Discovery
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for dissecting and engineering biological systems. This guide provides a detailed comparison of pyridylalanine (Pya) with other commonly used UAAs, focusing on their performance in terms of incorporation efficiency, effects on protein stability, and functional applications, supported by experimental data and detailed protocols.
Pyridylalanine, an analogue of phenylalanine, offers unique properties due to the incorporation of a nitrogen atom into the aromatic ring. This modification can introduce a pH-sensitive moiety, a metal coordination site, and alter the electronic and steric properties of the amino acid side chain. These attributes make Pya a versatile tool for a range of applications, from probing protein structure and function to developing novel therapeutics. This guide will compare Pya to other widely used UAAs, including those with bioorthogonal handles for chemical modification and photo-cross-linking capabilities.
Comparative Performance of Unnatural Amino Acids
The selection of an appropriate UAA is critical for the success of any protein engineering experiment. Key performance indicators include the efficiency of incorporation into the target protein and the impact of the UAA on the protein's overall stability and function.
| Unnatural Amino Acid | Structure | Key Features & Applications | Incorporation Efficiency (E. coli) | Impact on Protein Stability |
| Pyridylalanine (Pya) | 2-Pya, 3-Pya, 4-Pya | pH-sensitive probe, metal binding, enhances solubility, catalytic residue.[1][2] | Moderate to High | Can enhance stability and solubility.[1][2] |
| p-Azidophenylalanine (pAzF) | Bioorthogonal ligation ("click chemistry"), photo-crosslinking.[3] | High | Generally well-tolerated, can have minor destabilizing effects. | |
| p-Benzoylphenylalanine (pBpa) | Photo-crosslinking to capture protein-protein interactions.[4][5][6] | Moderate to High | Can be disruptive depending on the local environment. | |
| p-Cyanophenylalanine (pCNF) | Fluorescent probe, sensitive to local environment.[7][8][9][10] | High | Minimally perturbing to protein structure.[9] | |
| p-Acetylphenylalanine (pAcF) | Ketone handle for bioorthogonal ligation.[11][12][13] | High | Generally well-tolerated. |
Experimental Protocols
Protocol for Comparative Analysis of UAA Incorporation Efficiency using a Superfolder GFP (sfGFP) Reporter
This protocol describes a method to quantitatively compare the incorporation efficiency of different UAAs into a model protein, sfGFP, in E. coli. The efficiency is determined by measuring the fluorescence of the full-length sfGFP produced, normalized to the expression of wild-type sfGFP.[14][15]
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid for sfGFP with an amber stop codon (TAG) at a permissive site (e.g., position 151)
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) for the specific UAA
-
LB medium and 2xYT medium
-
Appropriate antibiotics
-
Unnatural amino acids (Pya, pAzF, pBpa, pCNF, pAcF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
-
Fluorometer or plate reader with fluorescence detection capabilities
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the sfGFP reporter plasmid and the corresponding pEVOL-aaRS plasmid for each UAA to be tested. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of 2xYT medium containing antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of 2xYT medium with the overnight culture to an initial OD600 of 0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add the specific UAA to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Growth and Expression: Incubate the cultures at 30°C for 16-20 hours with shaking.
-
Cell Lysis and Fluorescence Measurement: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation.
-
Quantification: Measure the fluorescence of the soluble fraction of the lysate using a fluorometer (Excitation: 485 nm, Emission: 510 nm). Measure the total protein concentration of the lysate (e.g., using a Bradford assay).
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration for each sample. Express the incorporation efficiency as a percentage of the fluorescence of the wild-type sfGFP expressed under similar conditions without any UAA.
Visualizing Biological Pathways with Unnatural Amino Acids
UAAs are invaluable tools for dissecting complex biological signaling pathways. By incorporating photo-crosslinkers or fluorescent probes at specific sites within signaling proteins, researchers can map protein-protein interactions and monitor conformational changes in real-time.
GPCR Activation and G-protein Coupling
The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway. The incorporation of a photo-crosslinking UAA, such as p-benzoylphenylalanine, at the interface between the GPCR and its cognate G-protein can be used to trap this transient interaction and identify the specific residues involved in coupling.[16][17][18][19]
Caption: GPCR activation pathway.
MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Introducing UAAs into key kinases in this pathway, such as MEK or ERK, can help to elucidate the molecular mechanisms of their activation and substrate recognition.[20][21][22]
Caption: The MAPK signaling cascade.
Conclusion
The strategic incorporation of unnatural amino acids, with pyridylalanine offering unique advantages in modulating protein properties, provides a powerful and versatile platform for modern biological research. The ability to introduce novel chemical functionalities with site-specificity opens up new avenues for understanding complex biological processes and for the rational design of next-generation protein therapeutics and diagnostics. The experimental approaches outlined in this guide provide a framework for the comparative evaluation and application of these powerful tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Cyano-L-phenylalanine - American Chemical Society [acs.org]
- 10. The fluorescent amino acid p-cyanophenylalanine provides an intrinsic probe of amyloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Directed-evolution of translation system for efficient unnatural amino acids incorporation and generalizable synthetic auxotroph construction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uncovering the triggers for GPCR activation using solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Analysis of 2-Amino-3-(pyridin-3-yl)propanoic acid and L-Tryptophan for Researchers
This guide provides a comprehensive cross-reference of analytical data for 2-Amino-3-(pyridin-3-yl)propanoic acid and its structural and functional analog, L-Tryptophan. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their physicochemical properties and biological significance.
Executive Summary
This compound, a synthetic amino acid, presents an interesting structural variation to the essential amino acid L-Tryptophan. While L-Tryptophan is a well-established precursor to vital neurotransmitters and metabolites, this compound is emerging as a potential modulator of enzymatic pathways, notably as an inhibitor of D-amino acid oxidase (DAO). This guide summarizes their key analytical data, outlines relevant biological pathways, and provides standardized experimental protocols for their analysis.
Comparative Analytical Data
Table 1: General and Physicochemical Properties
| Property | This compound | L-Tryptophan |
| Molecular Formula | C₈H₁₀N₂O₂ | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 166.18 g/mol | 204.23 g/mol [1] |
| CAS Number | 17470-24-5[2] | 73-22-3[1] |
| Appearance | Solid[3] | White to off-white crystalline powder |
| Melting Point | 270-280 °C[2] | 289 °C (decomposes) |
| Solubility | No data available | Slightly soluble in water, soluble in dilute acids and bases |
Table 2: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ ppm) and Multiplicities |
| (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | D₂O | 9.27 (d, J=2.0 Hz, 1H), 9.01 (dt, J=8.3, 1.7 Hz, 1H), 8.82 (dt, J=5.8, 1.1 Hz, 1H), 8.69 (d, J=2.0 Hz, 1H), 8.21 (dd, J=8.3, 5.8 Hz, 1H), 5.23–5.14 (m, 2H), 4.65–4.60 (m, 1H)[4] |
| L-Tryptophan | DMSO-d₆ | 10.96 (s, 1H), 7.57 (d, 1H), 7.36 (d, 1H), 7.26 (s, 1H), 7.01 (t, 1H), 6.97 (t, 1H), 3.55 (t, 1H), 3.28 (dd, 1H), 3.06 (dd, 1H)[5] |
Table 3: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ ppm) |
| (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | D₂O | 169.4, 143.3, 141.7, 140.4, 138.2, 130.1, 127.8, 125.4, 49.6[4] |
| L-Tryptophan | H₂O | 173.8, 136.5, 127.8, 124.3, 121.5, 118.9, 118.7, 111.8, 109.8, 55.9, 27.9 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z values |
| (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | ESI+ | [M+H]⁺ calculated: 234.0986, found: 234.0986[4] |
| L-Tryptophan | Electron Ionization | 204 (M⁺), 130 (base peak) |
Table 5: FT-IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3400-2500 (O-H and N-H stretch), ~1700 (C=O stretch), ~1600 & ~1470 (aromatic C=C and C=N stretch) |
| L-Tryptophan | 3400 (N-H stretch of indole), ~3000-2500 (O-H and N-H stretch), 1662 (asymmetric COO⁻ stretch), 1410 (symmetric COO⁻ stretch), 744 (aromatic C-H bend) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the amino acids.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal Standard: Add a small amount of a suitable internal standard (e.g., TMS or DSS) for chemical shift referencing.
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse and an appropriate relaxation delay.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the amino acids.
Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution of the amino acid (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire data in positive ion mode to observe [M+H]⁺ ions.
-
Scan a mass range appropriate for the expected molecular weight.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest ([M+H]⁺) and apply collision-induced dissociation (CID) to generate product ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion and its fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the amino acids.
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: Place a small amount of the solid amino acid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Data Acquisition:
-
Scan in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Signaling Pathways and Biological Context
The structural differences between this compound and L-Tryptophan lead to distinct biological activities. L-Tryptophan is a crucial component in several major metabolic and signaling pathways, while this compound is being investigated for its potential to modulate enzymatic activity.
L-Tryptophan Metabolic Pathways
L-Tryptophan is a precursor to the neurotransmitter serotonin and the neuroprotective metabolite kynurenic acid, among other bioactive molecules. Two of its major metabolic pathways are the Serotonin Pathway and the Kynurenine Pathway.
Potential Signaling Pathway for this compound
This compound is a potential inhibitor of D-amino acid oxidase (DAO). DAO is a peroxisomal enzyme that catalyzes the oxidative deamination of D-amino acids. This process produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can act as a signaling molecule and also contribute to oxidative stress. By inhibiting DAO, this compound could potentially reduce the production of H₂O₂ and modulate downstream signaling events.
Conclusion
This guide provides a foundational comparison of this compound and L-Tryptophan. While L-Tryptophan's analytical profile and biological roles are well-documented, further experimental investigation is required to fully characterize this compound. The provided data and protocols serve as a valuable resource for researchers interested in exploring the properties and potential applications of this novel amino acid analog. The potential of this compound as a DAO inhibitor warrants further investigation for its therapeutic potential in conditions associated with oxidative stress and D-amino acid metabolism.
References
- 1. (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 70702-47-5 [sigmaaldrich.com]
- 2. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 4. (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid | CymitQuimica [cymitquimica.com]
- 5. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB [foodb.ca]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-3-(pyridin-3-yl)propanoic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 2-Amino-3-(pyridin-3-yl)propanoic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, based on available safety data for structurally similar chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data for analogous compounds, this substance should be treated as hazardous.
Key Hazards: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from similar compounds such as 2-Amino-3-(pyridin-4-yl)propanoic acid and 2-(Pyridin-3-ylamino)propanoic acid suggest the following potential hazards[1][2]:
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent paper) as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear the appropriate PPE.
-
For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways[1].
4. Final Disposal:
-
The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1][2]. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-3-(pyridin-3-yl)propanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3-(pyridin-3-yl)propanoic acid. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3].
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all operations involving this compound. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][5].
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles. | Nitrile or neoprene gloves.[4][5] | Laboratory coat.[4][5] | Use in a chemical fume hood to avoid dust inhalation.[6] |
| Solution Preparation | Chemical splash goggles.[4][5] | Nitrile or neoprene gloves.[4][5] | Laboratory coat.[4][5] | Work within a chemical fume hood.[4][5] |
| Conducting Reactions | Chemical splash goggles and a face shield.[7][8] | Nitrile or neoprene gloves.[4][5] | Chemical-resistant laboratory coat or apron.[5] | Work within a certified chemical fume hood.[4][5] |
| Waste Disposal | Chemical splash goggles.[5] | Nitrile or neoprene gloves.[4][5] | Laboratory coat.[5] | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Area Setup:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface with absorbent, plastic-backed paper[6][9].
-
Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood.
-
Ensure an emergency eyewash station and safety shower are accessible[10][11].
2. Weighing the Compound:
-
Perform all weighing operations within the fume hood to minimize inhalation risk[6].
-
Use a tared weigh boat or container to avoid spills.
-
Handle the solid with care to prevent dust generation. Avoid pouring directly from the main container if possible; use a spatula[6].
-
Keep the primary container tightly closed when not in use[1][6].
3. Solution Preparation:
-
Slowly add the weighed solid to the solvent in a flask or beaker inside the fume hood.
-
If the procedure involves adding acid to water, always add the acid to the water, never the other way around, to prevent splashing[11].
-
Stir the solution gently to dissolve the compound.
4. Post-Handling Decontamination:
-
Wipe down all surfaces, including the outside of containers, with an appropriate decontaminating solution[6].
-
Dispose of contaminated bench paper and any single-use equipment as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves[8][11][12].
Disposal Plan
1. Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (gloves, weigh boats, paper towels), and solutions, in a designated, sealed, and clearly labeled hazardous waste container[1][10].
-
Do not mix with incompatible waste streams. This compound may be incompatible with strong oxidizing agents and strong acids[8].
2. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition[1][4].
-
Ensure the container is kept tightly closed[1].
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Consult local, state, and federal regulations for specific disposal requirements[1].
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nj.gov [nj.gov]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
